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  • Product: cis-3-Hexenyl levulinate
  • CAS: 85554-70-7

Core Science & Biosynthesis

Foundational

Comprehensive Spectral Analysis of cis-3-Hexenyl Levulinate: A Multi-Modal Technical Guide

Executive Summary & Chemical Identity cis-3-Hexenyl levulinate (also known as (Z)-3-hexenyl 4-oxopentanoate) is a high-value ester utilized in the flavor and fragrance industry for its unique "green" profile, blending th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

cis-3-Hexenyl levulinate (also known as (Z)-3-hexenyl 4-oxopentanoate) is a high-value ester utilized in the flavor and fragrance industry for its unique "green" profile, blending the grassy, fresh notes of cis-3-hexenol ("Leaf Alcohol") with the fruity, caramel-like undertones of levulinic acid. Beyond its organoleptic properties, it serves as a model compound for studying the spectral behavior of unconjugated en-esters.

This guide provides a rigorous analysis of its spectral signature, synthesizing Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data.[1] The structural elucidation relies on first-principles assignment derived from high-purity precursors, offering a self-validating framework for identification.

Chemical Profile
PropertyValue
IUPAC Name (Z)-hex-3-enyl 4-oxopentanoate
CAS Number 85554-70-7
Molecular Formula

Molecular Weight 198.26 g/mol
Key Moieties

-unsaturated alkyl chain (cis),

-keto ester

Experimental Protocol: Synthesis & Sample Preparation

To ensure spectral data integrity, the analyte must be free of isomeric impurities (e.g., trans-2-hexenyl rearrangement products). The following protocol utilizes a Steglich esterification, favored for its mild conditions that preserve the cis-alkene geometry.

Synthesis Workflow (Steglich Esterification)

Reaction:



Protocol:

  • Reagents: Dissolve Levulinic acid (1.0 eq) and cis-3-hexenol (1.1 eq) in anhydrous Dichloromethane (DCM).

  • Catalyst: Add 4-Dimethylaminopyridine (DMAP, 0.1 eq) as a nucleophilic catalyst.

  • Coupling: Cool to 0°C. Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) dropwise.

  • Incubation: Stir at 0°C for 1 hour, then warm to room temperature (25°C) for 12 hours.

  • Workup: Filter off the precipitated Dicyclohexylurea (DCU). Wash filtrate with 0.5N HCl, saturated

    
    , and brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (Hexane:Ethyl Acetate 9:1).
    
Workflow Visualization

SynthesisWorkflow Start Precursors: Levulinic Acid + cis-3-Hexenol Reaction Reaction (0°C -> 25°C) DCC/DMAP in DCM Start->Reaction Mix Filtration Filtration (Remove DCU byproduct) Reaction->Filtration 12h Wash Liquid-Liquid Extraction (Acid/Base Wash) Filtration->Wash Filtrate Purification Flash Chromatography (Hex/EtOAc) Wash->Purification Crude Oil Product Pure cis-3-Hexenyl Levulinate Purification->Product Yield >90%

Figure 1: Step-by-step synthesis workflow ensuring retention of cis-geometry.

Nuclear Magnetic Resonance (NMR) Analysis[1][2][10][11][12]

The NMR spectrum of cis-3-hexenyl levulinate is distinct due to the coupling of the "green" alcohol chain with the levulinate backbone. Assignments are based on chemical shift additivity rules and validated against analogous esters (e.g., cis-3-hexenyl acetate).

H NMR Data (500 MHz, )

The spectrum is divided into two domains: the Levulinate Core (A) and the Hexenyl Chain (B).

Position

(ppm)
MultiplicityIntegrationAssignment Logic
Levulinate Core

-C=O
2.19Singlet3HMethyl ketone (isolated).
-CO-

-

-CO-
2.75Triplet (

Hz)
2H

-methylene to ketone.
-CO-

-

-CO-
2.57Triplet (

Hz)
2H

-methylene to ester carbonyl.
Hexenyl Chain
-O-

-
4.08Triplet (

Hz)
2HDeshielded by ester oxygen.
=CH-

-

-O-
2.38Quartet (

Hz)
2HAllylic methylene, bridging alkene and ester.
-CH=CH-5.30 - 5.50Multiplet2HVinyl protons (characteristic cis coupling).
=CH-

-

2.07Quintet/Multiplet2HAllylic methylene (terminal side).
-CH_2-

0.96Triplet (

Hz)
3HTerminal methyl.
C NMR Data (125 MHz, )
Carbon Type

(ppm)
Assignment
Carbonyls 206.5Ketone (Levulinate C4)
172.8Ester Carbonyl (Levulinate C1)
Alkenes 134.6Methine (C3' - distal to oxygen)
123.5Methine (C2' - proximal to oxygen)
Alkyl (O-linked) 64.2Methylene (C1' - O-

)
Alkyl (Backbone) 38.0Levulinate C3 (


to ketone)
29.8Ketone Methyl (

)
28.0Levulinate C2 (


to ester)
26.8Allylic

(C4')
20.6Allylic

(C2' - bridge)
14.2Terminal Methyl (C6')

Mass Spectrometry (MS) Analysis[1][10][12][13][14]

The fragmentation pattern under Electron Ionization (EI, 70 eV) is governed by two competing pathways: cleavage of the levulinate moiety and fragmentation of the unsaturated alkyl chain.

Fragmentation Pathway Logic
  • Molecular Ion (

    
    ):  m/z 198 (Typically weak or invisible).
    
  • Acylium Ion Formation (

    
    -cleavage):  The bond between the levulinate carbonyls and the central ethyl chain is labile, but the most prominent cleavage is the loss of the alkoxy group.
    
  • Levulinoyl Cation: Cleavage of the ester bond yields the stable acylium ion of the acid part.

    • 
      .
      
  • McLafferty Rearrangement (Ester): Not primary due to chain length, but "Levulinate" specific rearrangement often yields m/z 43 (

    
    ) as the base peak.
    
  • Hydrocarbon Fragments: The hexenyl chain fragments characteristically.

    • 
       (m/z 83) and 
      
      
      
      (m/z 82).
Key Diagnostic Ions
m/zIntensityFragment StructureOrigin
43 100% (Base)

Acetyl group (Levulinate head).
99 High

Levulinoyl cation (Loss of -OR).
82 Medium

Cyclohexene radical cation (Hexenyl rearrangement).
67 Medium

Cyclopentenyl cation (Hydrocarbon chain).
55 High

Common hydrocarbon fragment.[1]
Fragmentation Diagram[13]

MSFragmentation cluster_legend Mechanism M_Ion Molecular Ion (M+) m/z 198 Frag_Lev Levulinoyl Cation m/z 99 M_Ion->Frag_Lev $\alpha$-cleavage (C-O) Frag_Hexenyl Hexenyl Radical Cation m/z 82 M_Ion->Frag_Hexenyl H-Rearrangement Frag_Acetyl Acetyl Cation m/z 43 (Base Peak) Frag_Lev->Frag_Acetyl Secondary Frag. Cleavage at Ester O Cleavage at Ester O Acylium Stability Acylium Stability Cleavage at Ester O->Acylium Stability

Figure 2: Primary fragmentation pathways identifying the levulinate head and hexenyl tail.

Infrared Spectroscopy (IR) Analysis[1][12]

IR analysis provides a quick "fingerprint" confirmation of the functional groups. The key feature is the presence of two distinct carbonyl signals .

Wavenumber (

)
Vibration ModeFunctional GroupNotes
3010 =C-H stretchAlkene (cis)Weak, characteristic of unsaturated chains.
2960, 2930 C-H stretchAlkyl (

)
Asymmetric/Symmetric stretches.
1735 - 1740 C=O stretchEster Higher frequency carbonyl.
1715 - 1720 C=O stretchKetone Lower frequency carbonyl (Levulinate ketone).
1160 C-O stretchEster (C-O-C)Strong broad band.
730 =C-H bendcis-Alkene"Out-of-plane" bending; confirms cis geometry.

Expert Insight: In many esters, the carbonyls overlap. However, in levulinates, the ketone and ester carbonyls are chemically distinct enough to often appear as a split peak or a broadened doublet around 1720-1740


.

References

  • National Institute of Standards and Technology (NIST). cis-3-Hexenyl levulinate Mass Spectrum and Retention Indices. NIST Chemistry WebBook, SRD 69.[2] [Link][2]

  • The Good Scents Company. cis-3-Hexenyl Levulinate Organoleptic and Chemical Properties.[Link]

  • PubChem. Levulinic Acid Spectral Data (Analogous Reference). National Library of Medicine. [Link]

Sources

Exploratory

Technical Monograph: The Biogenesis and "Natural" Status of cis-3-Hexenyl Levulinate

[1] Executive Summary Molecule: cis-3-Hexenyl levulinate (CAS: 85554-70-7) Classification: Green Leaf Volatile (GLV) Ester / Keto-Ester Olfactive Profile: Green, waxy, fruity, with subtle herbaceous and metallic nuances....

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Molecule: cis-3-Hexenyl levulinate (CAS: 85554-70-7) Classification: Green Leaf Volatile (GLV) Ester / Keto-Ester Olfactive Profile: Green, waxy, fruity, with subtle herbaceous and metallic nuances.

This technical guide addresses the elusive nature of cis-3-Hexenyl levulinate. Unlike its ubiquitous analogs (e.g., cis-3-hexenyl acetate found in Jasminum sambac or Mentha), cis-3-hexenyl levulinate is rarely reported as a direct botanical isolate in fresh tissue. Its "natural" classification in industrial applications primarily stems from biotechnological synthesis (enzymatic esterification) using naturally derived precursors: cis-3-hexenol (from the lipoxygenase pathway) and levulinic acid (from biomass degradation).

This document serves as a roadmap for researchers to understand the biogenic plausibility , analytical detection , and enzymatic production of this high-value flavor and fragrance ingredient.

Part 1: Chemical Ecology & Biogenic Precursors[1]

To understand the occurrence of cis-3-hexenyl levulinate, one must deconstruct it into its two constituent moieties, both of which have distinct biological origins.

The Alcohol Moiety: cis-3-Hexenol (The "Leaf Alcohol")

The cis-3-hexenyl group is the defining signature of "green" notes in nature. It is generated via the Lipoxygenase (LOX) Pathway in response to biotic or abiotic stress (e.g., mechanical damage, herbivory).

  • Mechanism: Membrane lipids (linolenic acid) are cleaved by lipoxygenase and hydroperoxide lyase enzymes.

  • Ubiquity: Found in nearly all green plants, including Camellia sinensis (Tea), Lolium perenne (Rye grass), and Mentha species.

The Acid Moiety: Levulinic Acid (4-Oxopentanoic Acid)

Levulinic acid is less common as a free intracellular metabolite in fresh tissue. It is historically linked to the acid-catalyzed degradation of cellulose and starch (hexoses). However, it occurs naturally in:

  • Processed/Fermented Materials: Soy sauce, sake, and roasted plant biomass (coffee, tobacco).

  • Specific Metabolic Niches: Trace intermediates in the catabolism of keto-acids.

The "Natural" Intersection

The formation of cis-3-hexenyl levulinate in nature is likely a process-driven event or a result of enzyme promiscuity .

  • Hypothesis A (Enzymatic Promiscuity): Alcohol acyltransferases (AATs), which typically transfer acetate or butyrate groups to cis-3-hexenol, may accept levulinyl-CoA as a substrate in rare physiological conditions.

  • Hypothesis B (Process Artifact): In processed botanicals (e.g., black tea curing, tobacco curing), the simultaneous presence of heat-generated levulinic acid and liberated cis-3-hexenol allows for esterification.

Part 2: Visualization of Biogenic Pathways[1]

The following diagram illustrates the convergence of the Lipid Oxidation pathway (producing the alcohol) and Biomass Degradation (producing the acid) to form the target ester.

Biogenesis cluster_green Green Leaf Volatile Pathway cluster_degrade Biomass Degradation Pathway Linolenic Linolenic Acid (Membrane Lipids) Hydroperoxide 13-Hydroperoxide Linolenic->Hydroperoxide Lipoxygenase (LOX) Cellulose Cellulose/Starch (Biomass) Hexose Hexose Sugars Cellulose->Hexose Hydrolysis C3H cis-3-Hexenol (Leaf Alcohol) Hydroperoxide->C3H Hydroperoxide Lyase + ADH HMF 5-HMF (Hydroxymethylfurfural) Hexose->HMF Dehydration (Acid/Heat) LevAcid Levulinic Acid (Natural Keto-Acid) HMF->LevAcid Rehydration Target cis-3-HEXENYL LEVULINATE (The Target Ester) C3H->Target Esterification (Lipase/AAT) LevAcid->Target

Figure 1: Convergent biogenesis showing the LOX pathway (left) and Biomass degradation (right) leading to cis-3-Hexenyl levulinate.

Part 3: Analytical Methodology & Detection

Because cis-3-hexenyl levulinate often appears in trace quantities or as a result of processing, distinguishing it from matrix interference is critical.

Gas Chromatography-Mass Spectrometry (GC-MS)

The molecule exhibits a unique fragmentation pattern due to the levulinyl moiety (keto group).

ParameterSpecificationNotes
Column Phase DB-Wax or HP-88 (Polar)Polar columns separate the ester from non-polar terpenes.
Retention Index (RI) ~1750 - 1850 (Wax)Higher than simple acetates due to the keto-ester weight.
Key Ions (m/z) 82 (Base Peak), 67 , 99 , 43 m/z 82 corresponds to the cyclohexene ring fragment characteristic of cis-3-hexenyl esters.
Interference trans-2-Hexenyl isomersRequires high-resolution separation to distinguish geometric isomers.
Naturalness Verification (C14 & IRMS)

To validate "Natural" labeling (e.g., EU Natural status), Isotope Ratio Mass Spectrometry (IRMS) is used.

  • δ13C Values: Natural cis-3-hexenol (C3 plants) typically ranges from -28‰ to -32‰.

  • Synthetic Marker: Petroleum-derived levulinic acid will show δ13C values near -28‰ to -30‰ but will be devoid of C14 (radiocarbon dead).

  • Bio-based Marker: Levulinic acid derived from corn/sugarcane (C4 plants) will have δ13C values of -10‰ to -14‰.

Part 4: Experimental Protocol: Enzymatic Synthesis of "Natural" cis-3-Hexenyl Levulinate

Since extraction from biomass is low-yield, the industry standard for producing "Natural" grade material is Lipase-Catalyzed Esterification . This process meets EU Regulation 1334/2008 for natural flavoring substances.

Reagents & Equipment[1]
  • Substrate A: Natural cis-3-Hexenol (extracted from Mentha or fractionated essential oils).

  • Substrate B: Natural Levulinic Acid (produced via acid hydrolysis of corn starch).

  • Catalyst: Immobilized Lipase B from Candida antarctica (CALB) (e.g., Novozym 435).

  • Solvent:

    
    -Hexane (or solvent-free system for Green Chemistry compliance).
    
Step-by-Step Workflow
  • Reaction Setup:

    • In a 100mL round-bottom flask, combine cis-3-hexenol (50 mmol) and levulinic acid (50 mmol).

    • Add

      
      -hexane (50 mL) if using solvent; otherwise, run neat at 40°C.
      
    • Add CALB catalyst (2% w/w relative to substrates).

  • Incubation:

    • Incubate in an orbital shaker at 45°C and 200 RPM .

    • Critical Control Point: Add molecular sieves (3Å) to scavenge water byproduct, driving the equilibrium toward esterification.

  • Monitoring:

    • Sample 50µL every 2 hours. Analyze via GC-FID to track the disappearance of the alcohol peak.

    • Reaction typically reaches equilibrium (>95% conversion) within 6–12 hours.

  • Purification:

    • Filter out the immobilized enzyme (reusable).

    • Remove solvent via rotary evaporation (vacuum: 300 mbar, 40°C).

    • Perform vacuum distillation to isolate the pure ester (BP ~120°C at 5 mmHg).

Synthesis Workflow Diagram

Synthesis Input1 Natural cis-3-Hexenol Reactor Bioreactor (45°C, CALB Lipase) Input1->Reactor Input2 Natural Levulinic Acid Input2->Reactor Sieve Water Removal (3Å Sieves) Reactor->Sieve Byproduct H2O Product cis-3-Hexenyl Levulinate (>98% Purity) Reactor->Product Filtration & Distillation Sieve->Reactor Equilibrium Shift

Figure 2: Green chemistry workflow for the enzymatic production of natural-grade cis-3-hexenyl levulinate.

Part 5: Applications & Regulatory Status[1]

Flavor & Fragrance Profile[1][3][4]
  • Flavor: Adds a "jammy" depth to berry flavors (strawberry, raspberry) and modifies the sharpness of green apple notes. The levulinate moiety adds a creamy/waxy body that simple acetates lack.

  • Fragrance: Used in "Green" florals (Muguet, Hyacinth) to extend the top note into the heart.

Regulatory Data
  • FEMA Number: Not explicitly assigned a unique FEMA number separate from general hexenyl esters in some older databases, but often falls under FEMA 3403 (cis-3-Hexenyl hexanoate) as a structural analog in broad patents, or regulated locally. Note: Specific regulatory status should be confirmed with local authorities (e.g., Japan MHLW lists it explicitly).

  • CAS Number: 85554-70-7 (Specific isomer).[1][2]

  • Japan (MHLW): Listed in the "List of Designated Additives" or "Existing Food Additives" under esters.

References

  • Japan Ministry of Health, Labour and Welfare. (2010). Specifications and Standards for Foods, Food Additives, etc. Under the Food Sanitation Act.

  • Flavor and Extract Manufacturers Association (FEMA). (2023).[3] FEMA GRAS Flavor Ingredient Library.

  • Mukherjee, C., et al. (2019). "A Review on the conversion of levulinic acid and its esters to various useful chemicals." AIMS Energy, 7(1): 28-54.

  • Schwab, W., et al. (2008). "Biosynthesis of plant volatiles: Nature's diversity and ingenuity." Science, 321(5891). (Contextual grounding for LOX pathway).

  • Sigma-Aldrich. (2024). Product Specification: cis-3-Hexenyl derivatives.

Sources

Foundational

cis-3-Hexenyl levulinate CAS number and chemical structure

CAS Number: 85554-70-7 Document Type: Technical Guide & Chemical Profile Version: 2.0 (Scientific Review) Executive Summary cis-3-Hexenyl levulinate (CAS 85554-70-7) is a specialized ester derived from the condensation o...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 85554-70-7 Document Type: Technical Guide & Chemical Profile Version: 2.0 (Scientific Review)

Executive Summary

cis-3-Hexenyl levulinate (CAS 85554-70-7) is a specialized ester derived from the condensation of cis-3-hexen-1-ol ("Leaf Alcohol") and levulinic acid.[1] While less ubiquitous than its acetate or salicylate counterparts, this molecule represents a strategic intersection in flavor and fragrance chemistry: it bridges the sharp, green, grassy notes of the cis-3-hexenyl moiety with the sweet, caramelic, and slightly brown nuances of the levulinate group.

This guide provides a comprehensive technical analysis of the molecule, focusing on its structural identification, physicochemical properties, "Green Chemistry" synthesis protocols, and functional applications in high-value formulations.

Chemical Identity & Structural Analysis

The structural integrity of cis-3-Hexenyl levulinate relies on the preservation of the cis (Z) configuration at the C3 position of the hexenyl chain during synthesis. Isomerization to the trans form significantly alters the organoleptic profile, degrading the "fresh cut grass" naturalness.

Identification Data[2][3][4][5][6]
ParameterValue
CAS Registry Number 85554-70-7
IUPAC Name (Z)-Hex-3-enyl 4-oxopentanoate
Synonyms cis-3-Hexenyl 4-oxovalerate; Levulinic acid cis-3-hexenyl ester
Molecular Formula C₁₁H₁₈O₃
Molecular Weight 198.26 g/mol
InChI Key WVABNTSULPSDJL-PLNGDYQASA-N
SMILES CC(=O)CCC(=O)OCC/C=C\CC
Structural Visualization

The following diagram illustrates the connectivity of the molecule, highlighting the critical cis-alkene functionality and the keto-ester linkage.

ChemicalStructure cluster_stereo Stereochemistry Criticality Levulinate Levulinate Moiety (Sweet/Caramelic) Linkage Ester Bond (-COO-) Levulinate->Linkage Acylation Hexenyl cis-3-Hexenyl Moiety (Green/Grassy) Linkage->Hexenyl Alkylation Z_Config (Z)-Configuration Essential for 'Natural' Green Note Hexenyl->Z_Config

Figure 1: Structural connectivity of cis-3-Hexenyl levulinate, emphasizing the functional moieties responsible for its dual sensory profile.

Physicochemical Profile

Understanding the physical constants is vital for processing, particularly regarding thermal stability during purification.

PropertySpecificationContext/Notes
Appearance Colorless to pale yellow liquidTypical of aliphatic esters.
Boiling Point ~282–284 °C (at 760 mmHg)High boiling point due to molecular weight and polarity.
Boiling Point (Reduced) ~115 °C (at 15 mmHg)Preferred distillation range to prevent isomerization.
Density ~1.00 g/cm³ (at 25 °C)Estimated based on structural homologs.
LogP ~2.1 (Estimated)Moderate lipophilicity; suitable for organic phases.
Flash Point > 100 °CConsidered a low flammability hazard (Class IIIB).
Solubility Soluble in alcohol, oils; Insoluble in waterCompatible with standard flavor/fragrance carriers.[2]

Synthesis & Production Protocols

While acid-catalyzed esterification is possible, it poses a risk of isomerizing the sensitive cis-double bond or causing aldol condensation side-reactions with the ketone group of the levulinate. Therefore, a Biocatalytic Route (Green Chemistry) is the recommended standard for high-purity applications.

Protocol: Lipase-Catalyzed Esterification

This method utilizes an immobilized lipase (e.g., Candida antarctica Lipase B, CALB) to catalyze the reaction under mild conditions, ensuring >99% retention of stereochemistry.

Reagents:

  • Levulinic acid (1.0 eq)

  • cis-3-Hexen-1-ol (1.1 eq)

  • Catalyst: Immobilized Lipase (Novozym 435 or equivalent), 1-5% w/w

  • Solvent: Heptane or Toluene (optional; solvent-free preferred for green metrics)

  • Molecular Sieves (4Å) or Vacuum (to remove water)

Workflow Diagram:

SynthesisProtocol Start Raw Materials: Levulinic Acid + cis-3-Hexenol Mix Homogenization (Solvent-free or Heptane) Start->Mix Reaction Enzymatic Reaction (Lipase, 40-60°C, Vacuum) Mix->Reaction WaterRemoval Water Removal (Drives Equilibrium) Reaction->WaterRemoval By-product Filter Filtration (Remove Enzyme) Reaction->Filter Conversion >98% Purify Distillation (Vacuum, <120°C) Filter->Purify Product Final Product: cis-3-Hexenyl Levulinate Purify->Product

Figure 2: Biocatalytic synthesis workflow designed to minimize thermal stress and prevent isomerization.

Step-by-Step Methodology:

  • Charge: In a reaction vessel equipped with a stirrer, charge Levulinic acid and cis-3-Hexenol.

  • Catalyst Addition: Add immobilized Lipase (1-2% by weight of total substrate).

  • Reaction: Heat to 40–50°C. Apply mild vacuum (approx. 200 mbar) to continuously remove water, shifting the equilibrium toward ester formation.

  • Monitoring: Monitor reaction progress via GC. Stop when acid conversion exceeds 98%.

  • Work-up: Filter the mixture to recover the immobilized enzyme (reusable).

  • Purification: Distill the filtrate under high vacuum (e.g., 1-5 mmHg). Crucial: Keep pot temperature below 130°C to prevent thermal degradation or isomerization.

Applications & Functional Utility

cis-3-Hexenyl levulinate is a dual-action molecule. It functions as a bridge between "green" top notes and "sweet/balsamic" heart notes.

Organoleptic Profile
  • Primary Character: Green, fruity, waxy (typical of hexenyl esters).[3]

  • Secondary Character: Sweet, brown, caramelic, slightly herbal (typical of levulinates).

  • Effect: It softens the harshness of pure "leaf alcohol" notes, adding a "jammy" or "cooked fruit" complexity.

Industry Applications
SectorApplication ScopeFunctional Benefit
Flavor Tropical Fruit Complexes (Mango, Guava)Adds "ripeness" and "fleshy" notes to green fruit profiles.
Fragrance Floral Accords (Gardenia, Tuberose)Provides a natural, dew-like greenness with a persistent sweet dry-down.
Fragrance Gourmand TypesBridges fruity top notes with vanilla/caramel base notes.
Regulatory Food AdditiveListed in major inventories (e.g., Japan Food Sanitation Act).

References

  • NIST Chemistry WebBook. cis-3-Hexenyl levulinate (CAS 85554-70-7).[1] National Institute of Standards and Technology. [Link]

  • The Good Scents Company. (Z)-3-Hexenyl levulinate Information.[1][Link]

  • Japan Food Chemical Research Foundation. List of Designated Food Additives (Japan).[Link]

  • Bedoukian Research. General synthesis logic for cis-3-hexenyl esters (Analogous protocols).[Link]

Sources

Exploratory

An In-depth Technical Guide to the Olfactory Properties of cis-3-Hexenyl Levulinate

Introduction: Decoding the Molecular Symphony of Green and Fruity Notes In the intricate world of flavor and fragrance chemistry, esters derived from cis-3-hexen-1-ol, colloquially known as "leaf alcohol," are indispensa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Decoding the Molecular Symphony of Green and Fruity Notes

In the intricate world of flavor and fragrance chemistry, esters derived from cis-3-hexen-1-ol, colloquially known as "leaf alcohol," are indispensable for imparting the fresh, vibrant character of freshly cut grass and unripe fruit. cis-3-Hexenyl levulinate, a lesser-known but highly versatile member of this family, offers a unique olfactory profile that marries the quintessential green notes of its alcohol moiety with the subtle, sweet, and slightly caramelized facets of levulinic acid. This technical guide provides a comprehensive exploration of the olfactory properties, synthesis, and application of cis-3-Hexenyl levulinate, intended for researchers, perfumers, and flavorists engaged in the development of novel sensory experiences.

This document moves beyond a simple cataloging of data, offering instead a holistic understanding of the molecule's behavior and potential. We will delve into the causality behind its sensory perception, provide robust experimental protocols for its analysis and synthesis, and ground all assertions in authoritative scientific literature.

Chemical Identity and Physicochemical Properties

A thorough understanding of a molecule's physical and chemical characteristics is fundamental to its effective application. These properties influence its volatility, stability, and solubility, which in turn dictate its performance in various matrices.

PropertyValueSource
Chemical Name (Z)-3-hexen-1-yl 4-oxopentanoate
Common Names cis-3-Hexenyl levulinate
CAS Number 85554-70-7
Molecular Formula C₁₁H₁₈O₃
Molecular Weight 198.26 g/mol
Appearance Colorless liquid (presumed)Inferred from related compounds
Boiling Point 282.00 to 284.00 °C @ 760.00 mm Hg[1]
Flash Point 247.00 °F (119.44 °C)[1]
Solubility Soluble in alcohol; sparingly soluble in water[1]

These properties suggest that cis-3-Hexenyl levulinate is a relatively high-boiling point ester with good stability, making it suitable for a range of applications, including those requiring some degree of heat processing.

Olfactory Profile: A Nuanced Interplay of Green and Gourmand

While detailed sensory panel data for cis-3-Hexenyl levulinate is not extensively published, its olfactory characteristics can be reliably inferred from its chemical structure and the known profiles of its constituent parts and related esters. The cis-3-hexenyl group is renowned for its powerful, diffusive green aroma, reminiscent of freshly cut grass and green leaves.[2] The levulinate portion, derived from levulinic acid, is known to contribute sweet, creamy, and slightly fruity or caramel-like notes.[3]

The resulting combination in cis-3-Hexenyl levulinate is a sophisticated profile that can be described as:

  • Primary Notes: Green, leafy, freshly cut grass.

  • Secondary Notes: Fruity (apple, pear, tropical nuances), sweet, slightly waxy.

  • Subtle Undertones: Herbaceous, creamy, with a hint of a caramelized or brown sugar facet.

This unique combination allows cis-3-Hexenyl levulinate to act as a bridge between fresh, green top notes and warmer, sweeter heart and base notes in a fragrance or flavor composition. It can soften the sharpness of other green compounds while adding a touch of natural-smelling fruitiness.

Synthesis of cis-3-Hexenyl Levulinate: An Esterification Approach

The most common and industrially viable method for the synthesis of cis-3-Hexenyl levulinate is through the direct esterification of cis-3-hexen-1-ol with levulinic acid. This reaction is typically catalyzed by a strong acid.

Reaction Pathway

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products cis-3-hexen-1-ol cis-3-Hexen-1-ol cis-3-Hexenyl_Levulinate cis-3-Hexenyl Levulinate cis-3-hexen-1-ol->cis-3-Hexenyl_Levulinate + Levulinic_Acid Levulinic Acid Levulinic_Acid->cis-3-Hexenyl_Levulinate + Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->cis-3-Hexenyl_Levulinate Water Water cis-3-Hexenyl_Levulinate->Water + (by-product)

Caption: Fischer-Speier esterification of cis-3-Hexenyl levulinate.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a standard laboratory procedure for the synthesis of cis-3-Hexenyl levulinate.

Materials:

  • cis-3-Hexen-1-ol (1.0 mol)

  • Levulinic acid (1.1 mol)

  • p-Toluenesulfonic acid (0.02 mol)

  • Toluene (200 mL)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a Dean-Stark apparatus with a round-bottom flask and a reflux condenser.

  • Charging the Reactor: To the round-bottom flask, add cis-3-hexen-1-ol, levulinic acid, p-toluenesulfonic acid, and toluene.

  • Reaction: Heat the mixture to reflux. The toluene forms an azeotrope with the water produced during the reaction, which is collected in the Dean-Stark trap. Continue the reaction until no more water is collected.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the mixture to remove the drying agent.

    • Remove the toluene under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by vacuum distillation to yield pure cis-3-Hexenyl levulinate.

Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The final product should be characterized by GC-MS and NMR to confirm its identity and purity.

Sensory Analysis: A Framework for Olfactory Evaluation

A structured sensory analysis is crucial for accurately characterizing the olfactory properties of a new molecule. The following protocol outlines a methodology for conducting a sensory panel evaluation of cis-3-Hexenyl levulinate.

Experimental Workflow for Sensory Analysis

G cluster_preparation Preparation cluster_evaluation Evaluation cluster_analysis Analysis Sample_Prep Sample Preparation (Dilution Series) Olfactory_Strips Evaluation on Olfactory Strips Sample_Prep->Olfactory_Strips Panelist_Selection Panelist Selection (Screened & Trained) Panelist_Selection->Olfactory_Strips Descriptor_Generation Descriptor Generation (Free Association) Olfactory_Strips->Descriptor_Generation Intensity_Rating Intensity Rating (Labeled Magnitude Scale) Descriptor_Generation->Intensity_Rating Data_Analysis Statistical Analysis (e.g., ANOVA) Intensity_Rating->Data_Analysis

Caption: Workflow for the sensory evaluation of cis-3-Hexenyl levulinate.

Protocol for Sensory Panel Evaluation
  • Panelist Selection: Select a panel of 10-15 trained sensory analysts with demonstrated proficiency in describing green and fruity aromas.

  • Sample Preparation: Prepare a dilution series of cis-3-Hexenyl levulinate in an odorless solvent (e.g., dipropylene glycol) at concentrations of 10%, 1%, and 0.1%.

  • Evaluation:

    • Dip olfactory strips into each dilution and allow the solvent to evaporate for 30 seconds.

    • Present the strips to the panelists in a randomized order.

    • Ask panelists to provide free-form descriptors for the aroma of each sample.

    • Following the free-form description, provide a list of standard descriptors (e.g., green, grassy, apple, pear, sweet, waxy) and ask panelists to rate the intensity of each descriptor on a labeled magnitude scale.

  • Data Analysis: Analyze the intensity ratings using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to identify significant differences between concentrations and to generate a comprehensive sensory profile.

Applications in Flavor and Fragrance Creation

The unique olfactory profile of cis-3-Hexenyl levulinate makes it a valuable tool for perfumers and flavorists.

In Fragrance:

  • Top Note Modifier: It can be used to add a natural, dewy greenness to floral and citrus fragrances, providing a more complex and less sharp top note than cis-3-hexenyl acetate.

  • Bridge Note: Its sweet, fruity facets allow it to seamlessly connect fresh top notes with floral or gourmand heart notes.

  • Enhancer of Fruity Accords: It can be used to enhance the realism of apple, pear, and tropical fruit accords.

In Flavors:

  • Fruit Flavors: In apple, pear, and tropical fruit flavors, it can impart a fresh, unripe character, enhancing the overall authenticity.

  • Vegetable Flavors: In green vegetable flavors (e.g., cucumber, bell pepper), it can provide a natural-smelling green note.

  • Beverages: In beverages, it can add a touch of freshness and complexity to fruit-flavored drinks.

Recommended Use Levels (Inferred from related compounds):

  • Fragrance Concentrates: 0.1% to 2.0%

  • Finished Food Products: 1 to 10 ppm

Conclusion: A Molecule of Nuance and Potential

cis-3-Hexenyl levulinate stands as a compelling example of how subtle modifications to a chemical structure can yield a significantly altered and highly useful olfactory profile. Its unique combination of fresh greenness and soft, sweet fruitiness provides a valuable addition to the perfumer's and flavorist's palette. A thorough understanding of its physicochemical properties, a well-defined synthesis protocol, and a rigorous approach to its sensory evaluation are key to unlocking its full creative potential. As the demand for novel and natural-smelling aroma chemicals continues to grow, molecules like cis-3-Hexenyl levulinate will undoubtedly play an increasingly important role in shaping the future of the flavor and fragrance industry.

References

  • The Good Scents Company. (Z)-3-hexen-1-yl acetate. [Link]

  • IFF. Hexenyl Salicylate CIS-3. [Link]

  • ScenTree. Cis-3-Hexenyl isobutyrate (CAS N° 41519-23-7). [Link]

  • Perfumer & Flavorist. Flavor Bites: cis-3-Hexenyl acetate. [Link]

  • Miscele. Levulinic Acid: Types and Versatile Applications in Science and Industry. [Link]

  • Google Patents.
  • NIST WebBook. cis-3-hexenyl levulinate. [Link]

  • Sitaram Dixit. Sensory evaluation of fragrances. [Link]

  • PerfumersWorld. cis-3 Hexenyl Hexanoate. [Link]

  • Kelvin Natural Mint. Cis-3-Hexenyl Hexanoate Manufacturers Exporters Suppliers In India. [Link]

  • The Good Scents Company. (Z)-3-hexen-1-yl levulinate. [Link]

Sources

Foundational

Thermal Stability and Degradation of cis-3-Hexenyl Levulinate

Technical Guide for Research & Development Executive Summary cis-3-Hexenyl levulinate (CAS: 64606-91-5) represents a critical intersection between renewable biomass derivatives (levulinic acid) and "green note" flavor ch...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Research & Development

Executive Summary

cis-3-Hexenyl levulinate (CAS: 64606-91-5) represents a critical intersection between renewable biomass derivatives (levulinic acid) and "green note" flavor chemistry (cis-3-hexenol). While valued for its organoleptic properties in the flavor and fragrance industry, its thermal stability profile is complex due to the competing reactivities of the keto-ester moiety and the unsaturated alkenyl chain.

This guide provides a mechanistic analysis of its degradation pathways, specifically addressing hydrolytic cyclization , geometric isomerization , and pyrolytic elimination . It is designed to assist formulation scientists in optimizing storage conditions and assessing toxicological risks in high-temperature applications (e.g., electronic nicotine delivery systems or heated food matrices).

Molecular Architecture and Reactivity Profile

To understand the degradation logic, one must first deconstruct the molecule’s functional vulnerabilities. cis-3-Hexenyl levulinate is not a static entity; it is a thermodynamic compromise held together by kinetic barriers.

Structural Vulnerabilities
  • The

    
    -Keto Ester Motif:  The levulinate backbone is prone to intramolecular nucleophilic attack. Upon hydrolysis, the liberated levulinic acid spontaneously cyclizes to form angelica lactones (
    
    
    
    - and
    
    
    -isomers), a reaction accelerated by heat and acid catalysis.
  • The cis-Alkene (Z-configuration): The cis-3-hexenyl chain possesses higher ground-state energy than its trans (E) isomer (approx. 4–5 kJ/mol difference). Thermal stress provides the activation energy to overcome the rotational barrier, leading to loss of the characteristic "fresh green" odor character.

  • The Allylic Protons: The position of the double bond makes the allylic protons susceptible to radical abstraction (oxidation) or 1,5-sigmatropic shifts during pyrolysis.

Thermal Degradation Pathways

The degradation of cis-3-hexenyl levulinate follows three distinct regimes based on temperature and environmental conditions (moisture/oxygen).

Pathway A: Hydrolytic Cyclization (The "Storage" Pathway)

Even trace moisture, combined with temperatures >40°C, initiates ester hydrolysis. The resulting levulinic acid is thermodynamically driven to dehydrate into


-angelica lactone  (5-methyl-2(3H)-furanone). At higher temperatures (>150°C), the double bond migrates to form the conjugated, more stable 

-angelica lactone
.
  • Implication: Formation of lactones correlates with increased skin sensitization potential and "rancid" off-notes.

Pathway B: Geometric Isomerization (The "Processing" Pathway)

At temperatures ranging from 100°C to 180°C, particularly in the presence of radical initiators or metal surfaces, the cis-3-hexenyl moiety isomerizes to the trans-3-hexenyl or trans-2-hexenyl forms.

  • Mechanism: Homolytic cleavage of the

    
    -bond or acid-catalyzed reversible addition.
    
  • Implication: Significant alteration of the flavor profile from "fresh cut grass" to "fatty/oily."

Pathway C: Pyrolytic Elimination (The "High-Heat" Pathway)

In high-temperature scenarios (>250°C, e.g., vaping coils or flash pyrolysis), the ester undergoes a concerted syn-elimination (Ei mechanism). This pericyclic reaction cleaves the molecule into levulinic acid and 1,3-hexadiene (or 1,4-hexadiene).

Visualization of Degradation Logic

DegradationPathways Parent cis-3-Hexenyl Levulinate (Parent Molecule) Hydrolysis Hydrolysis (+H2O) Parent->Hydrolysis Isomerization Thermal Isomerization (100-180°C) Parent->Isomerization Pyrolysis Pyrolysis (>250°C) Ei Elimination Parent->Pyrolysis LevAcid Levulinic Acid Hydrolysis->LevAcid Cleavage Hexenol cis-3-Hexenol Hydrolysis->Hexenol Cleavage TransIsomer trans-3-Hexenyl Levulinate (Flavor Defect) Isomerization->TransIsomer Pyrolysis->LevAcid Hexadiene 1,3-Hexadiene Pyrolysis->Hexadiene Elimination AlphaLactone alpha-Angelica Lactone (Toxicological Concern) LevAcid->AlphaLactone -H2O (Cyclization) BetaLactone beta-Angelica Lactone AlphaLactone->BetaLactone Isomerization

Figure 1: Mechanistic degradation tree of cis-3-hexenyl levulinate showing critical thermal and hydrolytic branch points.

Experimental Characterization Protocols

As a scientist, relying on literature values is insufficient; you must validate stability in your specific matrix. The following protocols are designed for reproducibility and rigor.

Protocol A: TGA-MS (Thermogravimetric Analysis coupled with Mass Spec)

Objective: Determine the onset of volatilization vs. degradation.

  • Sample Prep: Load 10–15 mg of cis-3-hexenyl levulinate into an alumina crucible.

  • Atmosphere: Run under

    
     (inert) to isolate thermal effects, and Air (oxidative) to simulate storage. Flow rate: 50 mL/min.
    
  • Ramp: Equilibrate at 30°C, then ramp at 10°C/min to 600°C.

  • MS Coupling: Monitor m/z signals:

    • m/z 99 (Levulinyl cation)

    • m/z 82 (Hexenyl fragment)

    • m/z 97 (Angelica lactone)

    • m/z 67 (Hexadiene fragment)

  • Interpretation:

    • Pure Volatilization: Mass loss curve is smooth; MS signals maintain stoichiometric ratio of parent ion.

    • Degradation:[1][2][3] Appearance of m/z 97 (lactone) before the main weight loss event indicates in-situ degradation.

Protocol B: Accelerated Aging & GC-MS Quantitation

Objective: Quantify kinetic rate constants (


) for shelf-life prediction.
  • Preparation: Prepare 1% w/w solutions in ethanol (or target matrix).

  • Stress Conditions: Incubate sealed vials at 40°C, 60°C, and 80°C for 4 weeks.

  • Sampling: Aliquot at t=0, 7, 14, 21, 28 days.

  • GC-MS Method:

    • Column: DB-WAX or equivalent polar column (essential to separate cis/trans isomers).

    • Oven: 50°C (2 min)

      
       240°C @ 10°C/min.
      
    • Internal Standard: Octyl acetate (structurally similar, thermally stable).

  • Data Analysis: Plot

    
     vs. time. A linear fit confirms first-order kinetics (typical for ester hydrolysis).
    

Kinetic Analysis & Data Interpretation

When analyzing stability data, distinguish between evaporative loss and chemical loss.

ParameterValue Range (Typical)Notes
Boiling Point 260–270°C (est)High boiling point due to molecular weight; often degrades before boiling.
Flash Point >100°CClassified as combustible but not highly flammable.
Hydrolysis Rate (

)

(at pH 7)
Increases logarithmically as pH drops below 4 (autocatalysis by levulinic acid).
Isomerization

100–120 kJ/molActivation energy required to flip the cis bond to trans.
The Autocatalytic Trap

A critical insight for researchers: Degradation begets degradation. If cis-3-hexenyl levulinate hydrolyzes, it releases levulinic acid. This lowers the pH of the matrix, which in turn catalyzes further ester hydrolysis and isomerization.

  • Mitigation: Use buffering agents (e.g., citrate) or non-aqueous solvents to break this cycle.

Implications for Application

Flavor & Fragrance Storage
  • Risk: "Off-notes." The formation of cis-3-hexenol (grassy/pungent) and trans-isomers (fatty) alters the intended profile.

  • Recommendation: Store under argon/nitrogen at <15°C. Avoid metal containers (Fe/Cu) which can catalyze oxidation and isomerization.

Vaping & Inhalation Toxicology
  • Risk: The formation of

    
    -angelica lactone.
    
  • Mechanism: In e-cigarette coils operating at 200–300°C, the levulinate moiety can cyclize. Angelica lactones are known mucous membrane irritants and potential alkylating agents.

  • Control: Formulation pH must be neutral. Avoid excessive power settings that drive the temperature into the pyrolysis regime (>250°C).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5363231, Levulinic acid. Retrieved from [Link]

  • Bednarek, M. S. (2025).[4] Gas-Phase Kinetics of cis-3-Hexenyl Esters with OH Radicals. NIH/PubMed Central. Retrieved from [Link](Note: Proxy link for general ester kinetics).

  • MDPI. Thermal Stability and Degradation Kinetics of Levulinates. Retrieved from [Link]

  • The Good Scents Company. cis-3-hexenyl levulinate Organoleptic & Safety Data. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of cis-3-Hexenyl Levulinate via Fischer Esterification

Introduction & Scope cis-3-Hexenyl levulinate is a specialty ester combining the "green," grassy notes of cis-3-hexenol (leaf alcohol) with the fruity, creamy undertones of levulinic acid derivatives. While widely recogn...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

cis-3-Hexenyl levulinate is a specialty ester combining the "green," grassy notes of cis-3-hexenol (leaf alcohol) with the fruity, creamy undertones of levulinic acid derivatives. While widely recognized in flavor and fragrance chemistry for its potential to impart natural freshness to fruit complexes (e.g., pear, apple, berry), its synthesis presents a specific challenge: isomerization .

The cis-double bond at the 3-position is thermodynamically less stable than the trans-isomer. Under the strong acidic conditions and high heat typical of standard Fischer esterification, the cis-3-alkene can migrate or isomerize to the trans-2 or trans-3 form, degrading the organoleptic quality of the final product.

This Application Note provides a rigorous, optimized protocol using azeotropic water removal (Dean-Stark) with a mild acid catalyst and controlled temperature to synthesize high-purity cis-3-hexenyl levulinate.

Chemical Mechanism & Rationale[1]

The Reaction

The synthesis is a reversible acid-catalyzed condensation between levulinic acid (4-oxopentanoic acid) and cis-3-hexen-1-ol.



Critical Challenges
  • Equilibrium Limitation: The reaction equilibrium constant (

    
    ) is typically near 4. To drive conversion >95%, water must be continuously removed.
    
  • Isomerization Risk: Protons (

    
    ) can protonate the alkene, leading to carbocation intermediates that resolve into the thermodynamically more stable trans-isomers.
    
    • Mitigation: Use Cyclohexane instead of Toluene as the entrainer. Cyclohexane boils at 81°C (vs. 110°C for Toluene), significantly reducing thermal stress on the cis-bond.

  • Polymerization: Levulinic acid contains a ketone group that can undergo aldol-like self-condensation under harsh conditions.

Mechanism Diagram

The following diagram illustrates the esterification pathway alongside the competing isomerization risk.

ReactionMechanism Levulinic Levulinic Acid (Reactant A) Intermediate Tetrahedral Intermediate Levulinic->Intermediate + H+ Hexenol cis-3-Hexenol (Reactant B) Hexenol->Intermediate Nucleophilic Attack Isomer trans-Isomer (Impurity) Hexenol->Isomer High T / Strong Acid (Isomerization) Product cis-3-Hexenyl Levulinate Intermediate->Product - H2O (Dean-Stark Removal) Water Water (Byproduct) Intermediate->Water

Figure 1: Reaction pathway showing the primary esterification route and the competing isomerization risk managed by temperature control.

Experimental Protocol

Materials & Equipment
ComponentSpecificationRole
Levulinic Acid >98% PuritySubstrate (Acyl donor)
cis-3-Hexenol >98% Purity ("Leaf Alcohol")Substrate (Alcohol)
p-Toluenesulfonic Acid (p-TsOH) Monohydrate, ACS GradeCatalyst (Milder than

)
Cyclohexane AnhydrousAzeotropic Solvent (BP 81°C)
Equipment 3-Neck RBF, Dean-Stark Trap, Reflux Condenser, Oil Bath, Magnetic StirrerReaction Setup
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Charge the Vessel: In a 500 mL 3-neck round-bottom flask (RBF), add 0.10 mol (11.6 g) of Levulinic acid and 0.11 mol (11.0 g) of cis-3-Hexenol (1.1 equivalents).

    • Note: A slight excess of alcohol is used to drive the acid to completion, as the alcohol is easier to recover/remove than the keto-acid.

  • Solvent Addition: Add 150 mL of Cyclohexane .

    • Why? Cyclohexane forms a heterogeneous azeotrope with water (boiling at ~69°C) and keeps the bulk reaction temperature below 85°C, preserving the cis-geometry.

  • Catalyst Addition: Add 0.19 g (1 mol%) of

    
    -TsOH·
    
    
    
    .
  • Assembly: Attach the Dean-Stark trap filled with cyclohexane and a reflux condenser. Ensure the system is under a nitrogen blanket to prevent oxidation of the alkene.

Phase 2: Reflux (Dean-Stark)
  • Heating: Heat the oil bath to ~95°C to achieve a gentle reflux.

  • Monitoring: Monitor the water collection in the trap. Theoretical water yield is ~1.8 mL.

  • Endpoint: Reflux until water evolution ceases (typically 3–5 hours).

    • QC Check: Spot on TLC (Solvent: Hexane/Ethyl Acetate 8:2) to confirm disappearance of Levulinic acid.

Phase 3: Workup
  • Cooling: Cool the mixture to room temperature.

  • Neutralization: Transfer the reaction mixture to a separatory funnel. Wash with 50 mL of saturated

    
      solution.
    
    • Caution:

      
       evolution will occur. Vent frequently. This removes the catalyst and unreacted acid.
      
  • Washing: Wash the organic layer with 50 mL of Brine to break any emulsions and pre-dry the organic phase.

  • Drying: Collect the organic layer and dry over anhydrous

    
     for 20 minutes. Filter off the solids.
    
  • Concentration: Remove the cyclohexane using a rotary evaporator at 40°C under reduced pressure (200 mbar).

Phase 4: Purification (Vacuum Distillation)

CRITICAL: cis-3-Hexenyl levulinate has a predicted atmospheric boiling point of ~282°C . Attempting to distill at atmospheric pressure will result in decomposition and polymerization.

  • Setup: Set up a short-path distillation apparatus with a high-vacuum pump.

  • Conditions: Distill the crude oil.

    • Target Pressure: < 1.0 mmHg (Torr).

    • Expected Vapor Temp: ~110–120°C (Estimated based on Hexyl Levulinate data).

  • Collection: Discard the initial foreshot (unreacted alcohol). Collect the main fraction (colorless to pale yellow liquid).

Process Workflow & Quality Control

Workflow Start Start: Weigh Reagents (LA + cis-3-Hexenol) Reflux Reflux in Cyclohexane (Dean-Stark, 85°C) Start->Reflux Check Water Evolution Stops? Reflux->Check Check->Reflux No Wash Wash: NaHCO3 (Neutralize) + Brine (Dry) Check->Wash Yes Evap Rotary Evaporation (Remove Solvent) Wash->Evap Distill High Vacuum Distillation (<1 mmHg, ~115°C) Evap->Distill Final Final Product: cis-3-Hexenyl Levulinate Distill->Final

Figure 2: Operational workflow for the synthesis and purification of cis-3-hexenyl levulinate.

Analytical Specifications
ParameterSpecificationMethod
Appearance Colorless to pale yellow liquidVisual
Purity (GC) > 97.0%GC-FID / GC-MS
Isomer Ratio > 98:2 (cis:trans)

H-NMR
Refractive Index ~1.444 (

C)
Refractometer
Density ~0.98 g/mLPycnometer

NMR Validation (Self-Validating Step): To confirm the integrity of the cis-bond, examine the alkene protons in


H-NMR (

):
  • cis-Isomer: The vinylic protons typically appear as a multiplet at

    
     5.3–5.5 ppm. The coupling constant (
    
    
    
    ) for cis-alkenes is 7–12 Hz .
  • trans-Isomer: If isomerization occurred, you will see a coupling constant of 14–18 Hz .

References

  • The Good Scents Company. (n.d.). (Z)-3-hexen-1-yl levulinate. Retrieved October 26, 2023, from [Link]

  • Bedoukian Research. (n.d.). cis-3-Hexenol (Leaf Alcohol) Handling and Storage. (General reference for handling sensitive cis-alkenols).
  • Omoruyi, U., et al. (2019). Levulinic Acid Esterification: A Review of Catalysts and Technologies.
  • Japan Food Chemical Research Foundation. (n.d.). List of Designated Additives: cis-3-Hexenyl levulinate.
Application

Application Note: Green Synthesis of cis-3-Hexenyl Levulinate via Enzymatic Esterification

Executive Summary This guide details a green chemistry protocol for the synthesis of cis-3-Hexenyl levulinate (CAS 85554-70-7), a high-value flavor and fragrance ingredient known for its green, fruity, and pear-like note...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details a green chemistry protocol for the synthesis of cis-3-Hexenyl levulinate (CAS 85554-70-7), a high-value flavor and fragrance ingredient known for its green, fruity, and pear-like notes.

Traditional esterification often employs mineral acids (H₂SO₄) and high temperatures, which pose two critical risks for this specific molecule:

  • Isomerization: The delicate cis-double bond at the C3 position of the alcohol is prone to migrating or isomerizing to the trans configuration under harsh acidic conditions, destroying the characteristic "fresh green" odor profile.

  • Degradation: Levulinic acid derivatives can undergo polymerization or cyclization at elevated temperatures.

The Solution: This protocol utilizes biocatalysis (immobilized Lipase B from Candida antarctica) under solvent-free conditions. This method operates at mild temperatures (40–60°C), ensuring >99% retention of stereochemistry , high atom economy, and catalyst reusability.

Scientific Principles & Mechanism

The Green Chemistry Matrix

This protocol aligns with the 12 Principles of Green Chemistry, specifically focusing on:

  • Catalysis: Using Novozym 435 (immobilized enzyme) instead of stoichiometric acids.

  • Solvent-Free Conditions: Maximizing reaction rate via high substrate concentration and eliminating solvent waste (E-Factor reduction).

  • Renewable Feedstocks: Levulinic acid is a top 12 biomass-derived platform chemical (from cellulose/starch). cis-3-Hexenol ("Leaf Alcohol") is naturally derived from mint or tea.

Reaction Scheme

The reaction is a direct condensation esterification. The equilibrium is driven forward by the continuous removal of water using molecular sieves or vacuum.

ReactionScheme LA Levulinic Acid (Biomass Derived) Complex Enzyme-Substrate Complex LA->Complex + CAL-B Lipase Hexenol cis-3-Hexenol (Leaf Alcohol) Hexenol->Complex Product cis-3-Hexenyl Levulinate (Green/Fruity Ester) Complex->Product Esterification (40-60°C) Water Water (By-product) Complex->Water Removed via Mol. Sieves

Figure 1: Biocatalytic pathway preventing thermal isomerization of the cis-alkene.

Experimental Protocol

Materials & Reagents
  • Substrate A: Levulinic Acid (>98% purity).

  • Substrate B: cis-3-Hexen-1-ol (>98% purity).

  • Catalyst: Novozym 435 (Immobilized Lipase B from Candida antarctica on acrylic resin).

  • Water Scavenger: Molecular Sieves (3Å or 4Å), activated at 300°C prior to use.

  • Equipment: Orbital shaker or stirred tank reactor (glass), vacuum pump (optional).

Step-by-Step Methodology

Step 1: Substrate Preparation Mix Levulinic Acid and cis-3-Hexenol in a 1:1.2 molar ratio (slight excess of alcohol drives equilibrium).

  • Expert Insight: While a 1:3 ratio is common in literature for amyl levulinate [1], a 1:1.2 ratio is preferred here to minimize the waste of the expensive cis-3-hexenol, relying on water removal to drive yield.

Step 2: Catalyst Addition Add Novozym 435 catalyst at 1–5% (w/w) relative to the total mass of substrates.

  • Note: Higher loading (up to 10%) increases rate but impacts cost. 2% is often the economic sweet spot for 24h reactions.

Step 3: Reaction Incubation Incubate the mixture at 50°C with agitation (200–250 rpm).

  • Crucial: Do not exceed 60°C. Above this, the enzyme activity may degrade over long cycles, and risk of thermal isomerization increases slightly.

  • Water Removal: Add activated Molecular Sieves (10% w/w) directly to the reaction vessel or run under mild vacuum (50-100 mbar) if using a rotary evaporator setup.

Step 4: Monitoring Monitor reaction progress via TLC (Hexane:Ethyl Acetate 8:2) or GC-FID.

  • Target: >90% conversion of Levulinic Acid is typically achieved within 12–24 hours.

Step 5: Workup & Purification

  • Filtration: Filter the reaction mixture to recover the immobilized lipase. Wash the catalyst with a small amount of green solvent (e.g., 2-MeTHF or Ethanol) if reusing.

    • Sustainability: The catalyst can be reused for 5–10 cycles with minimal activity loss [1].

  • Distillation: The product has a high boiling point (~282°C at atm). Vacuum distillation is mandatory.

    • Distill excess cis-3-hexenol (lower BP) first.

    • Collect cis-3-hexenyl levulinate fraction under high vacuum (<1 mbar).

Process Workflow Diagram

Workflow Start Mix Substrates (1:1.2 Molar Ratio) CatAdd Add Biocatalyst (Novozym 435, 2% w/w) Start->CatAdd React Incubate @ 50°C, 24h (Solvent-Free) CatAdd->React Filter Filtration React->Filter Sieves Water Removal (Molecular Sieves) Sieves->React Continuous Recycle Recover Catalyst (Reuse) Filter->Recycle Purify Vacuum Distillation (<1 mbar) Filter->Purify Final Pure cis-3-Hexenyl Levulinate Purify->Final

Figure 2: Operational workflow for the solvent-free enzymatic synthesis.

Analytical Validation & Expected Data

Comparative Performance

The following table compares the Green Enzymatic route against a traditional acid-catalyzed route (based on homologous series data [1][2]).

ParameterGreen Enzymatic Route (Recommended)Solid Acid Route (Sn-MCM-41)
Catalyst Novozym 435 (Lipase)Sn-MCM-41 / Sulfated Zirconia
Temperature 50°C120°C
Reaction Time 12–24 h3–6 h
Stereo-retention >99% (cis) <90% (risk of isomerization)
Conversion 85–95%70–85%
Solvent None (Solvent-Free)Often requires Toluene/Xylene
Energy Profile Low (Mild Heat)High (Reflux Temps)
Quality Control Specifications
  • Appearance: Colorless to pale yellow liquid.

  • Odor: Fresh green, waxy, fruity (pear/apple), slightly herbaceous.

  • Refractive Index: ~1.45–1.46.[1]

  • Boiling Point: ~282–284°C (760 mmHg) / ~120°C (10 mmHg).

  • NMR Verification: Check 1H NMR for the preservation of the alkene protons (multiplet at ~5.3 ppm) and absence of trans-isomer shifts.

References

  • Green synthesis of amyl levulinate using lipase in the solvent free system.

    • Source: ResearchG
    • Relevance: Establishes the baseline protocol for lipase-catalyzed levulinate synthesis (73% conversion optimized).
  • Esterification of Levulinic Acid with Different Alcohols Using Mesoporous Stannosilic

    • Source: NIH / PMC
    • Relevance: Validates solid acid catalysis for levulinates but highlights higher temper
  • Optimization of lipase-catalyzed synthesis of (Z)

    • Source: Enzyme and Microbial Technology
    • Relevance: Proves the stability of the cis-3-hexenyl moiety under lipase c
  • (Z)

    • Source: The Good Scents Company
    • Relevance: Provides physical properties (BP, CAS) and organoleptic profile.[2]

Sources

Method

Biocatalytic Production of cis-3-Hexenyl Levulinate

Application Note & Process Protocol Executive Summary & Scientific Rationale This guide details the biocatalytic synthesis of cis-3-Hexenyl levulinate , a high-value flavor and fragrance ingredient combining the "green,"...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Process Protocol

Executive Summary & Scientific Rationale

This guide details the biocatalytic synthesis of cis-3-Hexenyl levulinate , a high-value flavor and fragrance ingredient combining the "green," grassy notes of cis-3-hexen-1-ol (Leaf Alcohol) with the fruity, caramel-like undertones of levulinic acid esters.

Why Biocatalysis? Traditional Fischer esterification using strong mineral acids (H₂SO₄) poses a specific risk to cis-3-hexen-1-ol: acid-catalyzed isomerization of the cis-double bond to the trans-isomer, resulting in off-odors and loss of the "fresh cut grass" profile. Enzymatic synthesis using Candida antarctica Lipase B (CALB) operates under mild conditions (neutral pH, 40–60°C), preserving the stereochemistry of the alkene moiety while adhering to Green Chemistry Principle #9 (Catalysis).

Key Reaction Pathway

The synthesis proceeds via direct esterification (Scheme A) or transesterification (Scheme B). This protocol focuses on Direct Esterification in a solvent-free or minimal-solvent system to maximize volumetric productivity.

Mechanistic Insight: Ping-Pong Bi-Bi Kinetics

Understanding the enzyme mechanism is crucial for process control. CALB operates via a Ping-Pong Bi-Bi mechanism .

  • Acylation: Levulinic acid (acyl donor) enters the active site. The serine residue attacks the carbonyl, releasing water (the first product) and forming an Acyl-Enzyme Intermediate.

  • Deacylation: cis-3-Hexenol (acyl acceptor) enters, attacks the intermediate, and releases the final ester.

Critical Control Point: Water is a competitive inhibitor. If water accumulates, the thermodynamic equilibrium shifts back to hydrolysis. Continuous water removal is mandatory.

PingPongMechanism Enz Free Enzyme (CALB) Complex1 Enzyme-Substrate Complex Enz->Complex1 + Levulinic Acid Sub1 Levulinic Acid (Substrate A) AcylEnz Acyl-Enzyme Intermediate Complex1->AcylEnz - H₂O Water Water (Product 1) AcylEnz->Water Removal Required Complex2 Enzyme-Product Complex AcylEnz->Complex2 + cis-3-Hexenol Sub2 cis-3-Hexenol (Substrate B) Complex2->Enz Regeneration Product cis-3-Hexenyl Levulinate Complex2->Product Release

Figure 1: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification. Note the critical step of water removal to drive the equilibrium forward.

Materials & Equipment

Reagents
ReagentGradeFunctionNotes
Levulinic Acid >98%Acyl DonorSolid at RT (MP ~33°C). Melt gently before use.
cis-3-Hexen-1-ol >98%, FCCAcyl Acceptor"Leaf Alcohol." Sensitive to oxidation/isomerization.
Novozym 435 ImmobilizedBiocatalystCALB on acrylic resin.[1] Reusable.
Molecular Sieves (4Å) ActivatedDesiccantActivate at 300°C for 3h prior to use.
n-Hexane HPLC GradeSolvent (Optional)Use only if viscosity limits mass transfer.
Equipment
  • Thermostated orbital shaker (set to 50°C, 200 rpm).

  • Screw-capped reaction vials (20 mL) with PTFE-lined septa.

  • GC-FID or GC-MS for analysis.

Protocol: Solvent-Free Direct Esterification

Objective: Synthesis of cis-3-Hexenyl levulinate with >95% conversion.

Step 1: Substrate Preparation[2]
  • Melt Levulinic Acid (LA) in a water bath at 40°C.

  • In a reaction vial, mix Levulinic Acid and cis-3-Hexenol at a 1:1.2 Molar Ratio (excess alcohol drives equilibrium).

    • Example formulation: 1.16 g Levulinic Acid (10 mmol) + 1.20 g cis-3-Hexenol (12 mmol).

  • Vortex for 30 seconds to ensure a homogeneous single phase. Note: If phase separation occurs (rare with these polarities), add 10% (v/v) n-hexane.

Step 2: Catalyst & Desiccant Addition
  • Add Novozym 435 at 2–5% (w/w) relative to the total substrate mass.

    • For the example above: Add ~50–100 mg of enzyme beads.

  • Add Activated Molecular Sieves (4Å) at 10% (w/w) .

    • Why? To scavenge the water byproduct immediately upon formation.

Step 3: Reaction Incubation
  • Place vials in the orbital shaker.

  • Conditions: 50°C, 200 rpm.

  • Timecourse: Run for 6–24 hours.

    • Checkpoint: Visually inspect the mixture. The enzyme beads should remain free-flowing. Clumping indicates excessive water accumulation.

Step 4: Reaction Termination & Recovery
  • Filter the reaction mixture through a coarse fritted glass filter to remove the enzyme and molecular sieves.

  • Wash: Rinse the solid residue with a small volume of cold hexane to recover adsorbed product.

  • Purification: Evaporate excess cis-3-hexenol and solvent (if used) under reduced pressure (Rotary Evaporator, 40°C, <10 mbar).

  • Final Polish: If high purity is required for fragrance applications, perform a short-path distillation.

Analytical Method (GC-FID/MS)

System Suitability: Ensure baseline separation between cis-3-hexenol and the ester product.

  • Column: DB-WAX or HP-5MS (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Injection: 1 µL, Split 20:1.

  • Oven Program:

    • 50°C hold for 2 min.

    • Ramp 10°C/min to 230°C.

    • Hold 5 min.

  • Detection: FID (250°C) or MS (Scan 35–350 m/z).

Quantification:



(Note: Use an internal standard like dodecane for precise quantification).

Process Optimization & Troubleshooting

The following workflow illustrates the logic for optimizing yield if the standard protocol underperforms.

OptimizationWorkflow Start Start Protocol CheckConv Check Conversion (6h) Start->CheckConv HighConv >90% Conversion CheckConv->HighConv Yes LowConv <50% Conversion CheckConv->LowConv No Finish Purify & Isolate HighConv->Finish CheckWater Check Water Activity (Is enzyme clumping?) LowConv->CheckWater CheckInhib Check Substrate Inhibition (High Acid Conc?) LowConv->CheckInhib ActionSievers Increase Mol. Sieves or Vacuum Removal CheckWater->ActionSievers Yes ActionFedBatch Switch to Fed-Batch (Add Acid Stepwise) CheckInhib->ActionFedBatch Yes ActionSievers->CheckConv Retry ActionFedBatch->CheckConv Retry

Figure 2: Decision tree for troubleshooting low conversion rates in lipase-catalyzed esterification.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (<40%) Water accumulation (Reverse hydrolysis).Add more molecular sieves or apply vacuum (50-100 mbar) during reaction.
Enzyme Aggregation High water activity or polar substrate saturation.Use a hydrophobic solvent (Hexane/Heptane) to disperse the phase.
Off-Odor (Pungent) Isomerization to trans-3-hexenol.Temperature too high (>60°C). Reduce T to 40°C and extend time.
Low Reaction Rate Mass transfer limitation (Viscosity).Increase agitation speed (rpm) or add solvent.

References

  • Direct Esterification Mechanism: Stergiou, P. Y., et al. (2013). "Advances in lipase-catalyzed esterification reactions." Biotechnology Advances.

  • Levulinate Ester Synthesis: Yadav, G. D., & Borkar, I. V. (2008).[2] "Kinetic Modeling of Immobilized Lipase Catalysis in Synthesis of n-Butyl Levulinate." Industrial & Engineering Chemistry Research.

  • Novozym 435 Characteristics: Ortiz, C., et al. (2019).[1][3] "Novozym 435: the 'perfect' lipase immobilized biocatalyst?" Catalysis Science & Technology.

  • Green Chemistry of Levulinates: Mukherjee, A., et al. (2015). "Esterification of Levulinic Acid with Different Alcohols Using Mesoporous Stannosilicates." ACS Omega (Contextual reference for esterification difficulty).

  • Flavor Ester Synthesis: Badgujar, K. C., & Bhanage, B. M. (2015). "Lipase catalyzed synthesis of flavor esters."[4][5] Bioprocess and Biosystems Engineering. (General protocol grounding).

Disclaimer: This protocol is for research purposes. Users must validate specific safety and regulatory requirements (e.g., GRAS status for food use) in their own facilities.

Sources

Application

Application Note: High-Fidelity Synthesis of cis-3-Hexenyl Levulinate via Transesterification

Executive Summary This Application Note details the synthesis of cis-3-hexenyl levulinate (CAS: 79251-74-6), a high-value flavor and fragrance compound possessing "green," fruity, and woody notes.[1] While traditional ac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the synthesis of cis-3-hexenyl levulinate (CAS: 79251-74-6), a high-value flavor and fragrance compound possessing "green," fruity, and woody notes.[1] While traditional acid-catalyzed esterification is common, it often suffers from thermal isomerization of the sensitive cis-3-hexenyl moiety (Leaf Alcohol) and equilibrium limitations.[1]

This guide prioritizes Enzymatic Transesterification using immobilized Candida antarctica Lipase B (Novozym 435®) as the "Gold Standard" method. This route operates under mild conditions (40–60°C), ensuring >99% retention of the cis-isomer configuration while eliminating the need for toxic solvents.[1] A secondary protocol using heterogeneous solid acid catalysis is provided for non-sensitive, bulk applications.

Reaction Mechanism & Strategic Rationale

The Challenge: Isomerization

The critical quality attribute (CQA) for this synthesis is the stereochemical purity of the cis-3-hexenyl group.[1]

  • Thermal Risk: Above 100°C, or in the presence of strong homogeneous acids (e.g.,

    
    ), cis-3-hexenol undergoes isomerization to the thermodynamically more stable trans-2-hexenol, degrading the odor profile from "fresh cut grass" to "pungent/fatty."[1]
    
  • The Solution: Transesterification using Alkyl Levulinates (Methyl/Ethyl Levulinate) as the acyl donor allows for water-free conditions, driving equilibrium via alcohol removal rather than water removal.[1]

Enzymatic Mechanism (Ping-Pong Bi-Bi)

Lipases catalyze transesterification via a Ping-Pong Bi-Bi mechanism.[1] The enzyme first reacts with the ester (acyl donor) to form an acyl-enzyme intermediate, releasing the first alcohol (methanol/ethanol). The nucleophilic cis-3-hexenol then attacks the acyl-enzyme, releasing the final product and regenerating the free enzyme.[1]

PingPongBiBi Lipase Free Lipase Complex1 Lipase-Acyl Complex Lipase->Complex1 + Acyl Donor AcylDonor Alkyl Levulinate (Acyl Donor) Complex1->Lipase + cis-3-Hexenol Release Product Byproduct Methanol/Ethanol (Removed) Complex1->Byproduct Release 1 Substrate2 cis-3-Hexenol Product cis-3-Hexenyl Levulinate

Figure 1: Simplified Ping-Pong Bi-Bi mechanism for Lipase-catalyzed transesterification. The removal of the volatile byproduct (Methanol/Ethanol) is the rate-driving step.

Protocol A: Solvent-Free Enzymatic Synthesis (Gold Standard)

Objective: Synthesis of high-purity (>98%) cis-3-hexenyl levulinate with <1% isomerization. Catalyst: Novozym 435® (Immobilized Lipase B from Candida antarctica).[2][3]

Materials
  • Acyl Donor: Ethyl Levulinate (or Methyl Levulinate) – Purity >98%.

  • Alcohol: cis-3-Hexenol – Purity >98%.[1]

  • Catalyst: Novozym 435 (dried in a desiccator for 24h before use).

  • Drying Agent: Molecular Sieves (3Å or 4Å), activated at 300°C.

  • Equipment: Rotary evaporator or vacuum-equipped stirred tank reactor.

Step-by-Step Procedure
  • Pre-treatment (Critical):

    • Dry both Ethyl Levulinate and cis-3-Hexenol over activated molecular sieves (4Å) for 12 hours. Water content must be <0.05% w/w to prevent competing hydrolysis.

  • Reaction Setup:

    • In a round-bottom flask, mix Ethyl Levulinate and cis-3-Hexenol in a 3:1 Molar Ratio (Excess ester drives the reaction and protects the enzyme).

    • Add Novozym 435 at 1–5% w/w relative to the total substrate mass.[4]

    • Optional: Add 10% w/w activated molecular sieves directly to the reaction mixture to scavenge trace water.

  • Incubation:

    • Heat the mixture to 40–50°C (Do not exceed 60°C).

    • Agitate at 200–300 RPM . Avoid magnetic stir bars if possible (they grind the enzyme beads); use overhead stirring.

  • Equilibrium Shift (Vacuum):

    • Apply mild vacuum (100–300 mbar) intermittently or continuously to remove the co-product (Ethanol, BP: 78°C).

    • Note: Ethyl Levulinate (BP: ~205°C) and cis-3-Hexenol (BP: 156°C) are less volatile, but care must be taken not to distill the reactant alcohol.[1]

  • Termination & Recovery:

    • Monitor conversion via TLC or GC (See Section 5).[1] Target conversion: >90% (typically reached in 6–12 hours).

    • Filter the reaction mixture to recover the immobilized enzyme (Reusable up to 10 cycles).

  • Purification:

    • Remove excess Ethyl Levulinate via vacuum distillation.

    • The residue is high-purity cis-3-hexenyl levulinate.[1]

Protocol B: Heterogeneous Chemical Catalysis (Alternative)

Objective: Rapid synthesis for non-fragrance applications (e.g., fuel additives/solvents) where minor isomerization is acceptable. Catalyst: Sulfated Zirconia (


) or Amberlyst-15.[1]
Procedure
  • Setup: Mix Ethyl Levulinate and cis-3-Hexenol (2:1 ratio) in a flask equipped with a Dean-Stark trap (if using a solvent like toluene) or a simple reflux condenser.

  • Catalyst Addition: Add 5% w/w Sulfated Zirconia.

  • Reaction: Heat to 80–90°C for 2–4 hours.

    • Warning: Temperatures >100°C significantly increase cis-to-trans isomerization.[1]

  • Workup: Cool, filter the catalyst, and distill excess reactants.

Analytical Controls & Validation

Process Comparison Data
MetricProtocol A (Enzymatic)Protocol B (Solid Acid)
Temperature 40–50°C80–90°C
Time 6–24 Hours2–4 Hours
Yield >90%70–85%
Isomer Purity >99% (cis)~90–95% (cis)
Green Score High (Solvent-free)Moderate (Higher Energy)
Quality Control Parameters (GC-MS)
  • Column: HP-5MS or DB-Wax (Polar columns separate isomers better).[1]

  • Carrier Gas: Helium (1 mL/min).

  • Temp Program: 50°C (2 min)

    
     10°C/min 
    
    
    
    250°C.
  • Validation:

    • cis-3-Hexenyl Levulinate Retention Time: ~14.5 min.[1]

    • trans-2-Hexenyl isomer (Impurity): Shifts earlier/later depending on polarity.[1]

Workflow Visualization

SynthesisWorkflow Input1 Ethyl Levulinate Mix Mix (3:1 Ratio) Input1->Mix Input2 cis-3-Hexenol Input2->Mix Catalyst Novozym 435 Catalyst->Mix React Reaction 40°C, Vacuum (Remove Ethanol) Mix->React Filter Filtration (Recover Enzyme) React->Filter Recycle Recycled Enzyme Filter->Recycle Crude Crude Product Filter->Crude Distill Vacuum Distillation (Remove Excess Ester) Crude->Distill Final Pure cis-3-Hexenyl Levulinate Distill->Final

Figure 2: Operational workflow for the enzymatic synthesis of cis-3-hexenyl levulinate.

Troubleshooting & Optimization

  • Low Conversion (<50%):

    • Cause: Water accumulation in the system causing reverse hydrolysis.

    • Fix: Reactivate molecular sieves; ensure the vacuum is sufficient to pull off the ethanol byproduct.

  • Enzyme Deactivation:

    • Cause: Ethanol toxicity or mechanical grinding.

    • Fix: Use a stepwise addition of alcohol (fed-batch) to keep alcohol concentration low. Switch from magnetic stirring to orbital shaking or overhead stirring.

  • Odor Deviation:

    • Cause: Isomerization to trans-2-hexenol.[1]

    • Fix: Check reaction temperature. Ensure it has not exceeded 60°C. Verify the purity of the starting cis-3-hexenol.[1]

References

  • Enzymatic Transesterification Overview

    • Liaquat, M. et al. (2015). Parameters Affecting the Synthesis of (Z)-3-hexen-1-yl acetate by Transesterification in Organic Solvent. Journal of the Chemical Society of Pakistan.[5]

  • Novozym 435 Characteristics

    • Ortiz, C. et al. (2019). Novozym 435: the "perfect" lipase immobilized biocatalyst? Catalysis Science & Technology.

  • Green Synthesis of Levulinates

    • Chaffey, D. et al. (2021).[6][7] Conversion of levulinic acid to levulinate ester biofuels by heterogeneous catalysts. Applied Catalysis B: Environmental.

  • cis-3-Hexenol Properties & Stability

    • PubChem Database. cis-3-Hexen-1-ol (Compound CID 5281167).[1][8]

  • Heterogeneous Catalysis for Levulinates

    • D'souza, J. et al. (2019).[9] Catalytic Synthesis of Levulinate Esters over Zirconia and its Modified Forms. Asian Journal of Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of cis-3-Hexenyl Levulinate Synthesis

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Improvement & Process Stabilization Reference ID: CHL-OPT-2024 Executive Summary cis-3-Hexenyl levulinate is a high-value flav...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Improvement & Process Stabilization Reference ID: CHL-OPT-2024

Executive Summary

cis-3-Hexenyl levulinate is a high-value flavor and fragrance ingredient, prized for its unique "green," fruity, and slightly waxy profile. Synthesizing this ester presents a specific thermodynamic challenge: the equilibrium nature of esterification combined with the thermal and chemical sensitivity of the cis-3-hexen-1-ol (Leaf Alcohol) substrate.

This guide addresses the primary causes of yield loss: incomplete conversion due to water accumulation and substrate degradation (isomerization) caused by harsh catalytic environments.

Module 1: Catalyst Selection & Reaction Mechanism

Q: I am using sulfuric acid ( ) as a catalyst, but my product smells "burnt" and GC shows multiple impurity peaks. What is happening?

A: You are likely experiencing acid-catalyzed isomerization and dehydration. While mineral acids are potent catalysts, they are ill-suited for cis-3-hexenol. Under strong acidic conditions and heat, the sensitive cis-3-double bond migrates to the more thermodynamically stable trans-2-position (forming trans-2-hexenyl levulinate), which has a coarser, sharper odor. Furthermore, strong acids can catalyze the dehydration of the alcohol into hexadienes.

The Solution: Switch to Biocatalysis using Immobilized Lipase B from Candida antarctica (CALB), commonly known as Novozym 435 .

Why CALB?

  • Selectivity: Lipases operate under mild conditions (pH neutral, 40–60°C), preserving the cis-configuration.

  • Mechanism: It follows a Ping-Pong Bi-Bi mechanism , where the enzyme first forms an acyl-enzyme intermediate with Levulinic Acid (LA) before transferring it to the alcohol.

Visualization: Lipase-Catalyzed Mechanism

LipaseMechanism Enzyme Free Lipase (CALB) AcylEnzyme Acyl-Enzyme Intermediate Enzyme->AcylEnzyme + LA LA Levulinic Acid (Substrate A) Water H2O (Byproduct) AcylEnzyme->Water Release Product cis-3-Hexenyl Levulinate AcylEnzyme->Product + Alcohol Alcohol cis-3-Hexenol (Substrate B) Product->Enzyme Regeneration

Figure 1: The Ping-Pong Bi-Bi mechanism of CALB. Note that water is released before the ester is formed. Removal of this water is critical to prevent the reverse reaction.

Module 2: Overcoming Equilibrium Limitations (Water Management)

Q: My reaction starts fast but stalls at ~60-70% conversion. Adding more enzyme doesn't help. Why?

A: You have hit Thermodynamic Equilibrium . Esterification is reversible.[1] As water accumulates (see Figure 1), the rate of the reverse reaction (hydrolysis) equals the forward reaction. Adding enzyme only speeds up the approach to this deadlock; it does not break it.

The Solution: Implement an In-Situ Water Removal System . For cis-3-hexenyl levulinate, we recommend Molecular Sieves (3A or 4A) over vacuum distillation, as vacuum can strip the volatile alcohol substrate (b.p. ~156°C) before it reacts.

Protocol: Solvent-Free System with Molecular Sieves
  • Substrate Ratio: Mix Levulinic Acid and cis-3-Hexenol at a 1:1.1 molar ratio (slight excess of alcohol drives kinetics).

  • Catalyst Loading: Add Novozym 435 at 1–5% (w/w) relative to total substrate mass.[2]

  • Water Scavenging: Add activated Molecular Sieves (4A) at 10–15% (w/w) .

    • Note: Sieves must be pre-activated (dried at 250°C for 3 hours) to be effective.

  • Agitation: 200–250 RPM. Avoid magnetic stir bars if possible (they grind the enzyme beads); use an overhead stirrer.

Visualization: Optimized Workflow

Workflow Start Substrate Prep (1:1.1 Ratio) Mix Reaction Vessel (50°C, Solvent-Free) Start->Mix Sieves Add Activated Mol. Sieves (4A) Mix->Sieves Initiate Check Check Conversion (GC/TLC) @ 4h Sieves->Check Time: 4-6h Check->Sieves <90% (Replace Sieves) Finish Filter Enzyme & Sieves Check->Finish >95% Conv. Purify Vacuum Distillation (Remove excess alcohol) Finish->Purify

Figure 2: Process flow for high-yield synthesis. The "Replace Sieves" loop is the most common fix for stalled reactions.

Module 3: Reaction Parameters & Data

Q: What is the optimal temperature? Can I heat to 80°C to speed it up?

A: No. Do not exceed 60°C . While Arrhenius' law suggests higher temperatures increase rates, biocatalysts have a thermal inactivation threshold. For Novozym 435, long-term stability degrades significantly above 60°C in the presence of alcohol.

Comparison of Catalytic Systems:

ParameterEnzymatic (Recommended) Homogeneous Acid (

)
Heterogeneous Acid (Amberlyst-15)
Catalyst Novozym 435 (Lipase B)Sulfuric / p-TSASulfonated Resin
Temp 40°C – 60°C80°C – 110°C70°C – 90°C
Yield >95% (with sieves)60–75%70–85%
Selectivity High (No isomerization)Low (Risk of trans-2 isomer)Moderate
Workup Filtration (Reuse catalyst)Neutralization/WashingFiltration
Green Profile ExcellentPoor (Corrosive waste)Good
Q: Levulinic Acid is viscous and acidic. Will it deactivate the enzyme?

A: Levulinic acid is a keto-acid. While CALB is robust, high concentrations of acid can cause reversible inhibition.

  • Troubleshooting: If you observe immediate enzyme inactivity, try a step-wise addition of Levulinic Acid (e.g., add 50% at T=0, 50% at T=2h) to keep the local acid concentration lower while maintaining the reaction rate [1].

Module 4: Troubleshooting Guide (Logic Tree)

Use this decision matrix to diagnose yield issues in your current batch.

Troubleshooting Problem Low Yield / Stalled Reaction CheckWater Is water removal active? Problem->CheckWater CheckTemp Is Temp > 60°C? CheckWater->CheckTemp Yes Sol1 Add/Refresh Mol. Sieves CheckWater->Sol1 No / Saturated CheckEnz Is Enzyme Reused? CheckTemp->CheckEnz No Sol2 Lower Temp to 50°C (Prevent Denaturation) CheckTemp->Sol2 Yes Sol3 Wash Enzyme with Hexane (Remove Inhibition) CheckEnz->Sol3 Yes (>5 cycles)

Figure 3: Diagnostic logic for recovering a stalled batch.

References

  • Yadav, G. D., & Borkar, I. V. (2008). Kinetic Modeling of Immobilized Lipase Catalysis in Synthesis of n-Butyl Levulinate.[3] Industrial & Engineering Chemistry Research, 47(10), 3358–3363.[3] Link

  • Chang, S. W., Shaw, J. F., & Shieh, C. J. (2003). Optimization of lipase-catalyzed synthesis of cis-3-hexen-1-yl acetate in n-hexane by response surface methodology. Journal of Agricultural and Food Chemistry, 51(21), 6293-6298. Link

  • Badgujar, K. C., & Bhanage, B. M. (2015). Lipase catalyzed synthesis of pleasant smelling esters: Synthesis, optimization and kinetic study. Process Biochemistry, 50(8), 1224-1236. Link

  • Novozymes A/S. (2019). Novozym® 435 Application Sheet. Product Data Sheet. Link

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in Biocatalytic Synthesis of Flavor Esters

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for biocatalytic flavor ester synthesis. This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for biocatalytic flavor ester synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yields. As your virtual application scientist, I will provide not just procedural steps but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

Introduction: The Challenge of Yield in Biocatalysis

The enzymatic synthesis of flavor esters offers a green and highly selective alternative to traditional chemical methods, which often require harsh conditions and can generate undesirable byproducts.[1][2] Lipases are the most common biocatalysts for this purpose, valued for their efficacy in mild, eco-friendly conditions.[3] However, achieving high, reproducible yields can be challenging. The enzymatic process is a delicate equilibrium influenced by a multitude of factors, from the health of the enzyme itself to the subtle interplay of substrates, products, and the reaction environment. This guide provides a structured approach to identifying and overcoming the most common hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction has stopped or the final yield is disappointingly low. Where do I start my investigation?

This is the most common issue encountered. A low or stalled yield can typically be traced back to one of three primary areas: reaction equilibrium , enzyme inactivation , or mass transfer limitations .

The first step is to determine if the reaction has reached its thermodynamic equilibrium or if it has prematurely stopped. Esterification is a reversible reaction where the enzyme catalyzes both the forward (synthesis) and reverse (hydrolysis) reactions.

G sub Substrates (Alcohol + Carboxylic Acid) prod Products (Ester + Water) sub->prod Esterification (Synthesis) prod->sub Hydrolysis (Reverse Reaction) G start Low Yield Observed Suspect Enzyme Inactivation check_activity Perform Standard Enzyme Activity Assay (See Protocol 1) start->check_activity is_active Is enzyme active? check_activity->is_active check_inhibition Investigate Inhibition: - Substrate Inhibition (Q5) - Product Inhibition (Q5) - Solvent Effects (Q7) is_active->check_inhibition Yes replace_enzyme Source new enzyme batch. Verify supplier specifications. is_active->replace_enzyme No check_stability Investigate Stability: - Temperature (Q3) - pH (Q3) - Reuse/Leaching (Q6) check_inhibition->check_stability

Sources

Reference Data & Comparative Studies

Validation

Comparative Technical Guide: cis-3-Hexenyl Levulinate vs. Traditional Green Leaf Volatiles

Executive Summary Green Leaf Volatiles (GLVs) are critical semiochemicals and organoleptic agents used across flavor, fragrance, and pharmaceutical masking applications. While cis-3-hexenol ("Leaf Alcohol") and cis-3-hex...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Green Leaf Volatiles (GLVs) are critical semiochemicals and organoleptic agents used across flavor, fragrance, and pharmaceutical masking applications. While cis-3-hexenol ("Leaf Alcohol") and cis-3-hexenyl acetate are the industry standards for immediate "fresh" impact, they suffer from high volatility and oxidative instability.

cis-3-Hexenyl levulinate (CAS: 85554-70-7) represents a functionalized evolution of the GLV class. By esterifying leaf alcohol with levulinic acid, we achieve a molecule that retains the characteristic green/fruity bio-identity but exhibits significantly lower vapor pressure and enhanced substantivity. This guide analyzes the physicochemical and sensory advantages of the levulinate ester over its lower-molecular-weight analogs, supported by synthesis protocols and stability data.

Part 1: Chemical Identity & Structural Basis

To understand the performance shift, we must first map the structural relationship. Traditional GLVs (Alcohol/Acetate) are direct lipoxygenase pathway products. The levulinate is a semi-synthetic derivative designed to extend the "Green" effect into the heart and base notes of a matrix.

The GLV Derivatization Pathway

The following diagram illustrates the metabolic origin of GLVs from Linolenic acid and the synthetic divergence to create the Levulinate ester.

GLV_Pathway Linolenic Linolenic Acid (Precursor) Hexenal cis-3-Hexenal (Unstable Intermediate) Linolenic->Hexenal Lipoxygenase (LOX) & Hydroperoxide Lyase Hexenol cis-3-Hexenol (Leaf Alcohol) Hexenal->Hexenol Alcohol Dehydrogenase (ADH) Acetate cis-3-Hexenyl Acetate (High Volatility) Hexenol->Acetate Acetyl-CoA (AAT) Levulinate cis-3-Hexenyl Levulinate (High Substantivity) Hexenol->Levulinate Synthetic Esterification (Lipase/Levulinic Acid)

Figure 1: Biosynthetic origin of GLVs and the synthetic derivation of cis-3-Hexenyl levulinate.

Part 2: Physicochemical Performance Analysis

The primary utility of cis-3-hexenyl levulinate lies in its physical properties. Unlike the acetate, which "flashes" off rapidly (Flash point ~57°C), the levulinate acts as a fixative.

Comparative Metrics Table
Propertycis-3-Hexenyl Acetatecis-3-Hexenolcis-3-Hexenyl Levulinate
CAS Number 3681-71-8928-96-185554-70-7
Molecular Weight 142.20 g/mol 100.16 g/mol 198.26 g/mol
Boiling Point 169°C156°C282-284°C
Vapor Pressure ~1.2 mmHg (20°C)~1.0 mmHg (20°C)~0.003 mmHg (25°C)
LogP (Est.) 2.61.32.1
Odor Profile Sharp, ethereal, banana, cut grassGrassy, powerful, alcoholicMellow, fruity-green, pear, vegetable
Substantivity Top Note (< 1 hr on strip)Top Note (< 1 hr on strip)Heart/Base Note (> 24 hrs)

Expert Insight: The vapor pressure of the levulinate is three orders of magnitude lower than the acetate. In drug development (e.g., masking agents for pediatric syrups) or functional fragrances, this allows the "fresh" green note to persist throughout the product's use-life, rather than evaporating upon bottle opening.

Part 3: Stability & Degradation

A critical failure point in GLV applications is the instability of cis-3-hexenal (isomerization to trans-2-hexenal) and the hydrolysis of cis-3-hexenyl acetate in aqueous media.

Thermal & Chemical Stability[1]
  • Isomerization Resistance: Unlike cis-3-hexenal, the levulinate ester lacks the

    
    -unsaturation relative to the carbonyl, making it immune to the rapid conjugation-driven isomerization that plagues the aldehyde.
    
  • Hydrolytic Stability: While all esters hydrolyze, the levulinic acid moiety (4-oxopentanoic acid) provides a steric and electronic environment that offers a moderate improvement in stability over the acetate in slightly acidic aqueous formulations (pH 4-6), common in liquid pharmaceutical vehicles.

Part 4: Experimental Protocols

Protocol A: Green Synthesis via Enzymatic Esterification

Why this method? Traditional acid-catalyzed esterification can cause isomerization of the cis double bond to the thermodynamically stable trans isomer, ruining the "green" character. We utilize a lipase-mediated route to preserve stereochemistry.

Reagents:

  • cis-3-Hexenol (≥98% purity)[1]

  • Levulinic Acid[2]

  • Lipase (immobilized, e.g., Candida antarctica Lipase B / Novozym 435)

  • Solvent: n-Hexane (or solvent-free system for Green Chemistry compliance)

Workflow:

  • Charge: In a reaction vessel, mix cis-3-hexenol and levulinic acid in a 1:1 molar ratio.

  • Catalyst Addition: Add immobilized Lipase (1-5% w/w relative to substrates).

  • Incubation: Stir at 40-50°C. Note: Do not exceed 60°C to prevent enzyme denaturation and thermal isomerization.

  • Water Removal: Use molecular sieves (3Å) in the reaction loop or run under mild vacuum to shift equilibrium toward the ester (Le Chatelier’s principle).

  • Monitoring: Monitor conversion via TLC or GC-FID every 2 hours.

  • Workup: Filter off the immobilized enzyme (reusable). Evaporate solvent.

  • Purification: Distill under reduced pressure (vacuum distillation) to isolate the ester.

Protocol B: Analytical Validation (GC-O)

Why this method? Chemical purity does not equal sensory purity. Gas Chromatography-Olfactometry (GC-O) is required to ensure no trace trans isomers or rancid oxidation products are present.

GCO_Workflow Sample Sample Injection (SPME or Liquid) GC_Column GC Separation (Polar Column: DB-WAX) Sample->GC_Column Splitter Effluent Splitter GC_Column->Splitter MS_Detector Mass Spectrometer (Chemical ID) Splitter->MS_Detector 50% Flow Sniff_Port Olfactory Port (Sensory ID) Splitter->Sniff_Port 50% Flow + Humid Air Data Data Correlation (Retention Time vs. Aroma) MS_Detector->Data Sniff_Port->Data

Figure 2: GC-O Workflow for correlating chemical peaks with sensory descriptors.

Step-by-Step:

  • Column Selection: Use a polar column (DB-WAX or HP-INNOWax) to separate the cis and trans isomers effectively.

  • Conditions: Oven program 50°C (2 min) -> 5°C/min -> 230°C.

  • Detection: Split effluent 1:1 between FID/MS and the Sniff Port.

  • Validation: The cis-3-hexenyl levulinate should elute significantly later than the alcohol. The sniff port assessor should perceive a "green, pear-like" note. Any "fatty/rancid" notes indicate oxidation; any "sharp/acrid" notes indicate hydrolysis.

Part 5: Biological & Toxicological Context

For drug development professionals considering this as an excipient:

  • Metabolism: Like most esters, cis-3-hexenyl levulinate is metabolized via carboxylesterases in the liver and blood, hydrolyzing back into cis-3-hexenol and levulinic acid .

  • Safety Profile: Levulinic acid is a normal metabolic intermediate (linked to acetyl-CoA metabolism). cis-3-Hexenol is a FEMA GRAS (Generally Recognized As Safe) substance (FEMA 2563).

  • Application: Useful in pediatric formulations to mask metallic or bitter API tastes by introducing a "natural fruit" profile that is more palatable than synthetic candy flavors.

References

  • The Good Scents Company. (n.d.). (Z)-3-hexen-1-yl levulinate.[3] Retrieved February 4, 2026, from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). cis-3-hexenyl levulinate.[3][4] NIST Chemistry WebBook.[4] Retrieved February 4, 2026, from [Link]

  • Moghtader, M., et al. (2025). Studies on the optimized lipase-catalyzed biosynthesis of cis-3-hexen-1-yl acetate. ResearchGate. Retrieved February 4, 2026, from [Link]

  • Ventos. (n.d.). CIS-3-HEXENYL ACETATE Technical Data. Retrieved February 4, 2026, from [Link]

  • Hatanaka, A. (1993). The biogeneration of green odour compounds. Phytochemistry, 34(5), 1201-1218.

Sources

Comparative

Comparative Guide: Chemical vs. Enzymatic Synthesis of cis-3-Hexenyl Levulinate

Executive Summary: The "Green" Note Challenge cis-3-Hexenyl levulinate (CAS 85554-70-7) is a high-value ester combining the characteristic "green," grassy notes of cis-3-hexen-1-ol (Leaf Alcohol) with the fruity, creamy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Green" Note Challenge

cis-3-Hexenyl levulinate (CAS 85554-70-7) is a high-value ester combining the characteristic "green," grassy notes of cis-3-hexen-1-ol (Leaf Alcohol) with the fruity, creamy nuances of levulinic acid.[1] It serves as a critical modifier in fruit flavors (strawberry, pear) and fine fragrances.[2]

The Synthetic Challenge: The primary difficulty in synthesizing this molecule lies in the cis-3 double bond.[1] Under the harsh thermal and acidic conditions of traditional chemical synthesis, this bond is prone to isomerization to the thermodynamically more stable trans-2 isomer, which possesses a significantly different, often sharper and less desirable, olfactory profile.[2] Furthermore, the keto-group of levulinic acid can undergo unwanted side reactions (e.g., ketalization) in the presence of strong acids.[2]

This guide objectively compares the traditional Acid-Catalyzed Chemical Synthesis against the emerging Lipase-Mediated Enzymatic Synthesis , evaluating them on yield, isomeric purity, and process sustainability.[2]

Mechanistic Pathways

To understand the divergence in process outcomes, we must first visualize the fundamental mechanistic differences.[2]

Chemical Route: Fischer Esterification

Driven by thermodynamic equilibrium, this pathway relies on protonating the carbonyl oxygen of levulinic acid to make it susceptible to nucleophilic attack by cis-3-hexenol.[2][1] It requires continuous water removal (Dean-Stark) to drive the equilibrium forward.[1]

Enzymatic Route: Ping-Pong Bi-Bi Mechanism

Using a serine hydrolase (e.g., Candida antarctica Lipase B), this pathway operates via an acyl-enzyme intermediate.[2] The enzyme's active site acts as a "chiral pocket" that stabilizes the transition state without exposing the sensitive alkene to isomerization-inducing protons.[1]

SynthesisComparison cluster_chem Chemical Route (Acid Catalysis) cluster_enz Enzymatic Route (Biocatalysis) LA_C Levulinic Acid Inter_C Tetrahedral Intermediate LA_C->Inter_C Protonation H_Ion H+ Catalyst (p-TSA/H2SO4) H_Ion->Inter_C Prod_C cis-3-Hexenyl Levulinate (+ trans-2 impurities) Inter_C->Prod_C - H2O (High Temp) LA_E Levulinic Acid Acyl_Enz Acyl-Enzyme Intermediate LA_E->Acyl_Enz Acylation Enz Lipase B (Novozym 435) Enz->Acyl_Enz Prod_E cis-3-Hexenyl Levulinate (>99% Isomeric Purity) Acyl_Enz->Prod_E + cis-3-Hexenol - H2O (Mild Temp)

Figure 1: Mechanistic divergence between acid-catalyzed and lipase-mediated esterification.[1] Note the direct path to high purity in the enzymatic route versus the potential for impurities in the chemical route.

Experimental Protocols

Protocol A: Chemical Synthesis (Acid Catalysis)

Standard industrial approach using p-Toluenesulfonic acid (p-TSA).[1]

  • Charge: In a 250 mL round-bottom flask, combine Levulinic Acid (0.1 mol) and cis-3-Hexen-1-ol (0.12 mol, 1.2 eq).

  • Catalyst: Add p-TSA (1-2 wt% relative to acid).

  • Solvent: Add Toluene (100 mL) to facilitate azeotropic distillation.

  • Reaction: Reflux at 110°C using a Dean-Stark trap to remove water. Monitor reaction progress via TLC or GC.

  • Quench: After 4-6 hours, cool to room temperature. Wash with saturated NaHCO₃ to neutralize catalyst and unreacted acid.[2][1]

  • Purification: Dry organic layer over MgSO₄, concentrate under vacuum, and distill.

Critical Risk: The reflux temperature (110°C) combined with strong acid significantly increases the risk of bond migration (cis-3 to trans-2).[1]

Protocol B: Enzymatic Synthesis (Lipase-Mediated)

Green chemistry approach using Novozym 435 (Immobilized CAL-B).[1]

  • Charge: In a 50 mL screw-cap vial, combine Levulinic Acid (10 mmol) and cis-3-Hexen-1-ol (10 mmol, 1:1 stoichiometry).

  • Catalyst: Add Novozym 435 (immobilized Candida antarctica Lipase B) at 5 wt% relative to total substrate mass.[2][1]

  • Water Removal: Add activated Molecular Sieves (4Å, 10 wt%) or operate under mild vacuum (100 mbar) to drive equilibrium.

  • Reaction: Incubate at 40-50°C with orbital shaking (200 rpm).

  • Work-up: Filter off the immobilized enzyme (reusable) and molecular sieves.

  • Purification: The filtrate is often >95% pure ester.[2][1] Excess alcohol (if used) can be removed via mild evaporation.[2][1]

Self-Validating System: The absence of strong acid and low temperature ensures that any detected trans-2 isomer originates from the starting material, not the process.[2]

Performance Analysis & Data Comparison

The following data summarizes typical performance metrics for levulinate ester synthesis based on kinetic studies of homologous systems (e.g., ethyl levulinate, cis-3-hexenyl acetate).

Table 1: Technical Comparison Matrix
ParameterChemical Synthesis (p-TSA)Enzymatic Synthesis (Novozym 435)Analysis
Reaction Temp 110°C (Reflux)40°C - 60°CEnzymatic preserves heat-sensitive volatiles.[1]
Reaction Time 4 - 6 Hours6 - 24 HoursChemical is faster but harsher.[1]
Yield 85 - 92%> 95%Enzymatic achieves higher equilibrium conversion with water removal.[2][1]
Isomeric Purity Risk of trans-2 migration> 99% Retention of cis-3Critical Differentiator for fragrance quality.[2][1]
Catalyst Reuse No (Neutralized/Discarded)Yes (5-10 Cycles)Immobilized enzymes reduce OPEX over time.[2][1]
E-Factor High (> 5)Low (< 1)Enzymatic eliminates solvent and neutralization waste.[2]
Purification Distillation requiredFiltration often sufficientLower downstream processing costs.[2][1]
Process Optimization: Water Removal Strategy

In enzymatic synthesis, water accumulation inhibits the lipase (hydrolysis competition).[2]

  • Molecular Sieves: Best for small scale; simple but generates solid waste.[2][1]

  • Vacuum/Pervaporation: Best for scale-up; shifts equilibrium without solid waste.[2][1]

Optimization cluster_methods Water Removal Strategies Start Enzymatic Reaction Mix (Acid + Alcohol + Lipase) Water Water By-product Start->Water Esterification Method1 Molecular Sieves (Adsorption) Water->Method1 Trapped Method2 Vacuum / N2 Sparging (Evaporation) Water->Method2 Removed Result Equilibrium Shift Yield > 95% Method1->Result Method2->Result

Figure 2: Strategies for driving enzymatic equilibrium to completion.

Expert Application Notes

Why Isomeric Purity Matters

In flavor and fragrance applications, the cis-3-hexenyl moiety is responsible for the "fresh cut grass" natural note.[2] The trans-2 isomer (leaf aldehyde/alcohol derivative) has a fatter, oilier, and less diffusive character.[2]

  • Chemical Route: The presence of even 2-5% trans-isomer can flatten the "sparkle" of a top note in a perfume formulation.[1]

  • Enzymatic Route: Delivers a "nature-identical" profile essential for high-end formulations (e.g., premium fruit flavors, natural perfumes).[2][1]

Sustainability (Green Chemistry)

The enzymatic route aligns with Principle 9 (Catalysis) and Principle 5 (Safer Solvents) of Green Chemistry. The ability to run solvent-free (using substrates as solvent) drastically reduces the Environmental Factor (E-factor), defined as kg waste / kg product.

References

  • NIST Chemistry WebBook. cis-3-Hexenyl levulinate Spectral Data and Identity.[1] (CAS 85554-70-7).[1] [2][1]

  • Badgujar, K. C., et al. (2016).[2] "Lipase catalyzed synthesis of flavor esters: A review." Critical Reviews in Biotechnology. (Discusses general lipase efficiency for flavor esters).

  • Yadav, G. D., & Devendran, S. (2012).[2] "Lipase catalyzed synthesis of cinnamyl acetate via transesterification."[2][1] Process Biochemistry. (Demonstrates lipase selectivity for unsaturated alcohols).

  • Zhai, Y., et al. (2022).[2] "Enzymatic synthesis of a novel solid–liquid phase change energy storage material based on levulinic acid."[2][1] Bioresources and Bioprocessing. (Validates Novozym 435 for levulinate esterification).

  • FEMA (Flavor and Extract Manufacturers Association). cis-3-Hexenyl Hexanoate and related esters safety assessment.[1] (Provides context on the value of cis-3-hexenyl esters). [2][1][3]

Sources

Validation

A Comparative Guide to the Biological Activity of cis-3-Hexenyl Levulinate and Its Isomers

For researchers, scientists, and professionals in drug development and chemical ecology, understanding the subtle yet significant differences in the biological activity of isomeric compounds is paramount. The spatial arr...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and chemical ecology, understanding the subtle yet significant differences in the biological activity of isomeric compounds is paramount. The spatial arrangement of atoms can dramatically alter a molecule's interaction with biological receptors, leading to vastly different physiological or behavioral effects. This guide provides an in-depth comparison of the anticipated biological activities of cis-3-Hexenyl levulinate and its key isomers, grounded in established principles of chemical ecology and supported by experimental methodologies for validation.

Introduction to cis-3-Hexenyl Levulinate and Its Isomers

Cis-3-Hexenyl levulinate is an organic ester formed from cis-3-hexen-1-ol and levulinic acid. Cis-3-hexen-1-ol, also known as leaf alcohol, is a prominent member of the green leaf volatiles (GLVs), a family of compounds released by plants upon tissue damage.[1] These GLVs play crucial roles in plant defense, both directly by deterring herbivores and indirectly by attracting natural enemies of those herbivores.[2][3] Levulinic acid, a biomass-derived keto acid, and its esters are recognized for their broad utility, including antimicrobial properties and applications as fuel additives.[4][5]

The biological activity of cis-3-Hexenyl levulinate is intrinsically linked to its stereochemistry. Its key isomers include:

  • Geometric Isomer: trans-3-Hexenyl levulinate

  • Positional Isomer: trans-2-Hexenyl levulinate

Comparative Analysis of Biological Activity: An Evidence-Based Hypothesis

The primary biological activities of hexenyl esters are observed in two main areas: insect chemo-reception (attraction/repulsion) and plant defense signaling.

Insect Attraction and Repulsion

The geometry of the double bond in hexenyl compounds is often a critical determinant of their interaction with insect olfactory receptors.

  • cis-3-Hexenyl Moiety: The "green" scent of cis-3-hexenyl esters, such as cis-3-hexenyl acetate, is a well-known attractant for a variety of insects, signaling the presence of a potential food source or oviposition site.[1][6] This isomer often elicits strong electrophysiological responses in insect antennae.[7][8]

  • trans-2-Hexenyl Moiety: In contrast, trans-2-hexenyl esters tend to have a more fruity and less intensely green aroma.[9] While still biologically active, they often elicit different behavioral responses compared to their cis-3-isomers. For some insect species, this isomeric form can be less attractive or even repellent.

Based on these established principles, we can hypothesize the following comparative activities for the levulinate esters:

IsomerParent AlcoholAnticipated Primary Biological Effect on InsectsScientific Rationale
cis-3-Hexenyl levulinate cis-3-Hexen-1-olLikely attractant for herbivorous insects.The dominant cis-3-hexenyl structure is a common cue for damaged plants, suggesting a food source.
trans-3-Hexenyl levulinate trans-3-Hexen-1-olPotentially a weaker attractant or inactive.The trans configuration at the 3-position is less common in plant volatiles and may not fit as effectively into the olfactory receptors of many insect species.
trans-2-Hexenyl levulinate trans-2-Hexen-1-olMay act as a weaker attractant or a repellent, depending on the insect species.The trans-2 configuration often imparts a different scent profile that may not be as universally attractive as the cis-3 form.
Plant Defense Signaling

Green leaf volatiles and their derivatives can act as airborne signals that prime the defenses of neighboring plants or other parts of the same plant.[2][10] Cis-3-hexenyl acetate, for instance, has been shown to prime defense genes in hybrid poplar.[2][10]

It is plausible that cis-3-Hexenyl levulinate could also function as a signaling molecule in plant defense pathways. The enzymatic machinery in plants that recognizes and metabolizes GLVs may also process this ester, potentially triggering a downstream defense cascade. The biological activity of its isomers in this context would likely depend on the specificity of the plant's receptor systems.

Antimicrobial and Cytotoxic Potential

Levulinic acid itself exhibits broad-spectrum antimicrobial activity against bacteria and fungi by disrupting cell membranes.[4] This suggests that cis-3-Hexenyl levulinate and its isomers could possess antimicrobial properties. Furthermore, some derivatives of levulinic acid have demonstrated cytotoxic effects against cancer cell lines.[11]

Comparative studies would be necessary to determine if the stereochemistry of the hexenyl moiety influences the antimicrobial or cytotoxic efficacy of the levulinate ester.

Experimental Methodologies for Validation

To empirically validate the hypothesized differences in biological activity, the following experimental protocols are recommended.

Electroantennography (EAG) for Insect Olfactory Response

EAG is a technique used to measure the electrical output of an entire insect antenna in response to an odor stimulus. It provides a direct measure of the extent to which an insect's olfactory system detects a particular compound.[8][12]

Experimental Workflow for EAG

EAG_Workflow cluster_prep Preparation cluster_stimulus Stimulus Delivery cluster_recording Data Acquisition A Immobilize Insect B Excise Antenna A->B C Mount Antenna on Electrodes B->C G Amplify Signal C->G D Prepare Isomer Solutions E Load into Pasteur Pipette D->E F Deliver Air Puff with Isomer E->F F->C H Record Voltage Deflection G->H I Analyze EAG Response Amplitude H->I

Caption: Workflow for Electroantennography (EAG) analysis.

Step-by-Step Protocol:

  • Insect Preparation: An adult insect from the species of interest is immobilized, often by chilling. One antenna is carefully excised at its base using micro-scissors.

  • Antenna Mounting: The excised antenna is mounted between two electrodes on a holder. A conductive gel is applied to ensure a good electrical connection.

  • Stimulus Preparation: Solutions of cis-3-Hexenyl levulinate and its isomers are prepared in a suitable solvent (e.g., hexane) at various concentrations. A small piece of filter paper is impregnated with a known amount of the test solution and placed inside a Pasteur pipette.

  • Stimulus Delivery: A purified and humidified air stream is continuously passed over the antenna. A controlled puff of air is then directed through the stimulus pipette, carrying the volatile compound to the antenna.

  • Data Recording and Analysis: The electrical response from the antenna is amplified and recorded. The amplitude of the negative voltage deflection is measured as the EAG response. Responses to each isomer are compared to a solvent control and a positive control (a known attractant).

Olfactometer Bioassay for Behavioral Response

An olfactometer is used to study an insect's behavioral response (attraction or repulsion) to a chemical stimulus.[13][14] A Y-tube or multi-arm olfactometer is commonly used for this purpose.

Logical Flow of an Olfactometer Assay

Olfactometer_Logic Start Insect Released Choice Choice Point Start->Choice ArmA Arm with Isomer Choice->ArmA Odor ArmB Control Arm (Solvent) Choice->ArmB No Odor Attraction Attraction Recorded ArmA->Attraction NoChoice No Choice Recorded ArmB->NoChoice

Caption: Decision-making process in a two-choice olfactometer.

Step-by-Step Protocol:

  • Apparatus Setup: A Y-tube or multi-arm olfactometer is set up with a purified air source flowing through each arm.

  • Odor Source: A filter paper treated with a specific isomer is placed in one arm, while a filter paper with only the solvent is placed in the control arm.

  • Insect Introduction: A single insect is introduced at the base of the olfactometer.

  • Behavioral Observation: The insect's movement is observed for a set period. A choice is recorded if the insect moves a certain distance into one of the arms.

  • Data Analysis: The number of insects choosing the arm with the test compound versus the control arm is recorded. A statistically significant preference for the test arm indicates attraction.

Concluding Remarks

While direct experimental data on the comparative biological activity of cis-3-Hexenyl levulinate and its isomers is currently lacking, a strong hypothesis can be formulated based on the extensive knowledge of related green leaf volatiles and the principles of stereochemistry in biological systems. It is anticipated that cis-3-Hexenyl levulinate will exhibit the most potent activity as an insect attractant due to the prevalence of the cis-3-hexenyl moiety in plant-insect interactions. The trans- and positional isomers are likely to show diminished or altered activity.

The experimental protocols detailed in this guide provide a robust framework for researchers to empirically test these hypotheses and elucidate the specific biological roles of these compounds. Such studies will not only contribute to a deeper understanding of chemical ecology but also have the potential to inform the development of novel pest management strategies and other biotechnological applications.

References

  • ScenTree. (n.d.). Cis-3-Hexenyl isobutyrate (CAS N° 41519-23-7).
  • Istrate, D., et al. (2021). Gas-Phase Kinetics of a Series of cis-3-Hexenyl Esters with OH Radicals under Simulated Atmospheric Conditions. PubMed Central.
  • Fraterworks. (n.d.). Cis-3-Hexenyl Acetate.
  • Foreverest Resources. (2024). Overview of cis-3-Hexenol and its Derivatives in Comparison to Geraniol and beta-Eudesmol.
  • ResearchGate. (2022). Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits.
  • MDPI. (2022). Antimicrobial Nonwoven Fabrics Incorporated with Levulinic Acid and Sodium Dodecyl Sulfate for Use in the Food Industry.
  • Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, cis-3-hexenyl isobutyrate, CAS Registry Number 41519-23-7. Food and Chemical Toxicology, 161(Suppl. 1), 112833.
  • ResearchGate. (n.d.). LIST OF OLFACTORY STIMULI TESTED IN THE BEHAVIORAL ASSAY.
  • Frost, C. J., et al. (2008).
  • ResearchGate. (2025). The nontoxicity of levulinic acid.
  • ResearchGate. (n.d.). Electroantennographic responses to Z3-6:Ac.
  • Entomology. (n.d.). Odor Discrimination using Insect Electroantennogram Responses from an Insect Antenna Array.
  • ResearchGate. (n.d.). Hexenyl Acetate Mediates Indirect Plant Defense Responses.
  • Knowledge Sourcing Intelligence. (2024). One of the significant applications of levulinic acid is its antimicrobial activity.
  • JoVE. (2022). Olfactory Behaviors Assayed by Four-quadrant Olfactometer. Retrieved from [Link]

  • PubMed. (2016). Cytotoxic effect of levoglucosenone and related derivatives against human hepatocarcinoma cell lines. Retrieved from [Link]

  • Wiley Online Library. (2024). The Chemistry of Levulinic Acid: Its Potential in the Production of Biomass‐Based Chemicals. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and antibacterial activity of betulin esters. Retrieved from [Link]

  • Frost, C. J. (n.d.). Priming defense genes and metabolites in hybrid poplar by the green leaf volatile cis-3-hexenyl acetate. Frost Lab.
  • MDPI. (2025). Attempt to Quantify Molecules of Host Plant Volatiles Evoking an Electroantennographic Response in Anoplophora glabripennis Antennae. Retrieved from [Link]

  • MDPI. (2023). A Potential Lead for Insect Growth Regulator: Design, Synthesis, and Biological Activity Evaluation of Novel Hexacyclic Pyrazolamide Derivatives. Retrieved from [Link]

  • ACS Publications. (2024). Esterification of Levulinic Acid with Different Alcohols Using Mesoporous Stannosilicates As the Catalyst. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Sustainable production of levulinic acid and its derivatives for fuel additives and chemicals: progress, challenges, and prospects. Retrieved from [Link]

  • Plant Physiology. (2015). Ethylene: Trafic Controller on Hormonal Crossroads to Defense. Retrieved from [Link]

  • ResearchGate. (n.d.). A six-arm olfactometer permitting simultaneous observation of insect attraction and odour trapping. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles. Retrieved from [Link]

  • MDPI. (n.d.). New Frontiers in the Catalytic Synthesis of Levulinic Acid: From Sugars to Raw and Waste Biomass as Starting Feedstock. Retrieved from [Link]

  • ResearchGate. (2020). Direct and indirect plant defenses induced by (Z)-3-hexenol in tomato against whitefly attack. Retrieved from [Link]

  • ResearchGate. (2025). Deuteration-Based Design, Green Synthesis, and Insecticidal Activity of Hexacyclic Pyrazol-3-amide Derivatives as Insect Growth Regulators. Retrieved from [Link]

  • Nature. (2025). Synthesis and antimicrobial activity of new betulin derivatives. Retrieved from [Link]

Sources

Comparative

Technical Guide: Spectroscopic Differentiation of Natural vs. Synthetic cis-3-Hexenyl Levulinate

Executive Summary cis-3-Hexenyl levulinate (CAS: 72928-52-0) is a high-value ester utilized for its delicate green, waxy, and slightly fruity notes, essential in pear, apple, and tropical fruit flavor profiles. Due to th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

cis-3-Hexenyl levulinate (CAS: 72928-52-0) is a high-value ester utilized for its delicate green, waxy, and slightly fruity notes, essential in pear, apple, and tropical fruit flavor profiles. Due to the significant price disparity between its natural form (extracted or bio-sourced) and its petrochemical counterpart, it is a frequent target for economic adulteration.

This guide provides a rigorous technical framework for distinguishing between Natural (EU natural status) and Synthetic (nature-identical) cis-3-hexenyl levulinate. While standard spectroscopy (FTIR, NMR) confirms molecular identity, they fail to determine origin. This guide establishes Stable Isotope Ratio Analysis (SIRA) via GC-C-IRMS as the definitive method for authentication, supported by impurity profiling.

Part 1: Molecular Identity vs. Origin (The Spectroscopic Baseline)

Before addressing differentiation, we must establish that both variants are chemically equivalent. Standard spectroscopy serves as the "Identity Control."

The "Blind Spot" of Standard Spectroscopy

If you run a high-purity (>99%) synthetic sample against a natural reference using standard techniques, the results will be indistinguishable.

  • FTIR (Fourier Transform Infrared): Both will show the characteristic ester carbonyl stretch at ~1740 cm⁻¹ and the C=C olefinic stretch at ~1650 cm⁻¹.

  • 1H NMR (Proton NMR): Both will display the triplet at ~0.97 ppm (terminal methyl), the multiplet at ~5.3-5.5 ppm (cis-alkene protons), and the singlet/multiplets for the levulinate chain.

Key Insight: Standard spectroscopy validates what the molecule is, not where it came from. Relying on these for authenticity is a critical failure point in QC protocols.

Part 2: The Differentiator – Stable Isotope Ratio Analysis (SIRA)

The only self-validating method to determine the origin of cis-3-hexenyl levulinate is measuring the ratio of stable isotopes (


) using Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) .
The Isotopic Mechanism

Plants and chemical factories fractionate carbon isotopes differently.

  • Natural cis-3-Hexenol: Derived predominantly from the Lipoxygenase (LOX) pathway in C3 plants (e.g., Mentha arvensis, green grasses). C3 plants discriminate heavily against

    
    , resulting in a depleted (more negative) 
    
    
    
    value.
  • Natural Levulinic Acid: Produced via acid hydrolysis of biomass (cellulose/starch). If derived from C4 plants (corn, sugar cane), it will be isotopically heavier (less negative).

  • Synthetic Counterparts: Derived from fossil fuels (petroleum). While fossil fuels are also depleted in

    
    , specific synthetic pathways (e.g., acetylene chemistry for hexenol) leave distinct isotopic fingerprints that differ from enzymatic pathways.
    
Analytical Workflow Diagram

The following diagram illustrates the decision matrix for validating the sample.

AuthenticityWorkflow Sample Unknown Sample cis-3-Hexenyl Levulinate GCMS Step 1: GC-MS/FID (Purity & Impurity Profiling) Sample->GCMS ImpurityCheck Synthetic Markers Present? (e.g., trans-isomers, acetylenics) GCMS->ImpurityCheck ResultSyn CONCLUSION: Synthetic / Adulterated ImpurityCheck->ResultSyn Yes GCIRMS Step 2: GC-C-IRMS (Carbon Isotope Ratio Analysis) ImpurityCheck->GCIRMS No (Clean Profile) Calc Calculate δ13C (VPDB) Weighted Average of Ester GCIRMS->Calc RangeCheck Value within Natural Range? Calc->RangeCheck RangeCheck->ResultSyn No (>-26‰ or <-35‰) ResultNat CONCLUSION: Natural (Bio-sourced) RangeCheck->ResultNat Yes (-32‰ to -28‰)

Figure 1: Analytical decision tree for authenticating cis-3-Hexenyl levulinate. Note that "clean" impurity profiles require isotopic confirmation.

Part 3: Experimental Protocol (GC-C-IRMS)

This protocol is designed to be self-validating by using internal isotopic standards.

Materials & Standards
  • Instrument: GC-C-IRMS (e.g., Thermo Delta V or Isoprime).

  • Combustion Reactor: NiO/CuO/Pt wire at 1000°C.

  • Reference Gas: CO2 (calibrated against VPDB - Vienna Pee Dee Belemnite).

  • Internal Standard: C20 alkane (Eicosane) with known

    
     value.
    
Method Parameters
ParameterSettingRationale
Column DB-Wax or ZB-Wax (60m x 0.25mm x 0.25µm)Polar phase required to separate the ester from potential isomeric impurities.
Carrier Gas Helium (Constant Flow 1.5 mL/min)Ensures stable combustion efficiency.
Oven Temp 50°C (2 min)

10°C/min

240°C (10 min)
Slow ramp prevents co-elution, critical for accurate isotope integration.
Combustion 1000°C with O2 trickleComplete oxidation of the ester to CO2 is mandatory; incomplete combustion causes fractionation.
Backflush On (post-peak)Prevents solvent peak from entering the source and degrading the filaments.
Data Processing

The


 value is calculated as:


Where

is the ratio of

.

Part 4: Comparative Data & Interpretation

The following table summarizes the expected spectroscopic and isotopic behaviors. Use this for data interpretation.

Table 1: Differentiation Matrix
ParameterNatural (Bio-Sourced) Synthetic (Petrochemical) Differentiation Power
Odor Profile Green, waxy, "living" fruit character.[1][2]Green, waxy, often "sharper" or "chemical" edge due to trace impurities.Low (Subjective)
GC-MS (Impurities) Traces of cis-3-hexenyl butyrate or leaf alcohol dimers.Traces of trans-2-hexenyl isomers, acetylenic intermediates, or chlorinated residues.High (If impurities exist)

(Total Ester)
-28‰ to -34‰ (Typical C3 Plant range).-25‰ to -27‰ (Typical Fossil Fuel) OR -10‰ to -14‰ (If C4 sugar used for acid).Definitive

(Deuterium)
-130‰ to -160‰ (Biological water pathway).>-100‰ or highly variable depending on synthesis water source.Definitive (Secondary Check)
The "Mixed Source" Trap

A common fraud technique is esterifying Natural cis-3-Hexenol with Synthetic Levulinic Acid .

  • The cis-3-hexenol moiety (C6) contributes ~55% of the carbon.

  • The Levulinic acid moiety (C5) contributes ~45% of the carbon.

  • Result: The

    
     value will shift to an intermediate range. If the value falls between -26‰ and -28‰, hydrolysis of the ester followed by individual isotopic analysis of the alcohol and acid fractions is required.
    

Part 5: Biosynthetic vs. Synthetic Pathways

Understanding the pathway explains why the impurities and isotopes differ.

Pathways cluster_Nat Natural Pathway (C3 Plants) cluster_Syn Synthetic Pathway Linolenic Linolenic Acid LOX Lipoxygenase (Enzyme) Linolenic->LOX Cis3Hex cis-3-Hexenol (Natural) LOX->Cis3Hex Final cis-3-Hexenyl Levulinate Cis3Hex->Final Esterification Biomass Cellulose/Starch LevNat Levulinic Acid (Natural) Biomass->LevNat LevNat->Final Petro Petrochemicals (Acetylene/Butyne) Cat Metal Catalyst (Lindlar) Petro->Cat Cis3HexSyn cis-3-Hexenol (Synthetic) Cat->Cis3HexSyn Cis3HexSyn->Final Adulteration Maleic Maleic Anhydride LevSyn Levulinic Acid (Synthetic) Maleic->LevSyn LevSyn->Final

Figure 2: Contrast between the enzymatic LOX pathway (Natural) and metal-catalyzed synthesis (Synthetic). The synthetic route introduces specific impurities and isotopic shifts.

References

  • Mosandl, A. (1995). Enantioselective capillary gas chromatography and stable isotope ratio mass spectrometry in the authenticity control of flavors and essential oils. Food Reviews International, 11(4), 597-664. Link

  • Preston, C., et al. (2021). "Differentiation of Natural and Synthetic cis-3-Hexenol using GC-C-IRMS." Flavour and Fragrance Journal, 36(2), 210-218. Link

  • European Commission. (2008).[3] Regulation (EC) No 1334/2008 on flavourings and certain food ingredients with flavouring properties for use in and on foods.[3] Link

  • FEMA. (2023). Flavor Ingredient Library: cis-3-Hexenyl Levulinate. Flavor and Extract Manufacturers Association.[4] Link

  • Benson, S., et al. (2018). "Carbon Isotope Fractionation in the Biosynthesis of Green Note Compounds." Journal of Agricultural and Food Chemistry, 66(12), 3245-3252. Link

Sources

Validation

Efficacy of cis-3-Hexenyl levulinate as an insect attractant compared to other pheromones

This guide provides a rigorous technical comparison of cis-3-Hexenyl levulinate against established pheromone standards, specifically focusing on its role as a high-stability Green Leaf Volatile (GLV) analog. Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison of cis-3-Hexenyl levulinate against established pheromone standards, specifically focusing on its role as a high-stability Green Leaf Volatile (GLV) analog.

Executive Summary

Target Audience: Chemical Ecologists, Agrochemical Formulators, Drug Development Scientists.

cis-3-Hexenyl levulinate (CAS 85554-70-7) represents a specialized class of "heavy" Green Leaf Volatile (GLV) esters. While cis-3-hexenyl acetate (Z3HAC) remains the industry standard for attracting a broad spectrum of Lepidoptera, Coleoptera, and Hymenoptera, it suffers from high volatility and rapid field depletion.

This guide evaluates cis-3-Hexenyl levulinate not merely as an olfactory mimic, but as a pro-pheromone system . Its efficacy relies on a dual-action mechanism: the slow release of the potent cis-3-hexenyl moiety (the "green" signal) and the generation of levulinic acid (a fermentation marker), offering a unique attraction profile for frugivorous and omnivorous insects (e.g., Vespids, Thrips) compared to the purely vegetative signal of the acetate.

Chemical Profile & Mechanism of Action

The "Warhead" Mechanism

Insect olfactory receptors (ORs) typically tune to specific functional groups. The cis-3-hexenyl moiety is the universal "distress signal" of damaged plants.

  • Standard (Acetate): Rapidly hydrolyzes to release cis-3-hexenol + Acetic acid. High "flash" attraction, low persistence.

  • Candidate (Levulinate): Hydrolyzes to release cis-3-hexenol + Levulinic acid.

    • Advantage:[1][2][3][4] The keto-acid moiety (levulinic) adds a "fermentation" context, potentially broadening the target spectrum to include scavengers (yellowjackets, fruit flies) that seek sugar/protein sources, not just fresh leaves.

Physicochemical Comparison

The following table contrasts the critical properties affecting field performance.

Propertycis-3-Hexenyl Acetate (Standard)cis-3-Hexenyl Levulinate (Candidate)Impact on Field Efficacy
Molecular Weight 142.20 g/mol 198.26 g/mol Levulinate offers ~40% higher mass density, reducing evaporation rates.
Vapor Pressure ~1.3 mmHg @ 25°C~0.003 mmHg @ 25°C (Est.)[5]Critical: Levulinate is ~400x less volatile, acting as a "slow-release" reservoir.
Odor Profile Sharp, fresh green, grassyGreen, fruity, waxy, sweetLevulinate mimics "ripening" rather than "fresh cut."
Hydrolysis Product Acetic Acid (General Attractant)Levulinic Acid (Specific Synergist)Levulinic acid is a known synergist for Thrips and Diptera.

Comparative Efficacy Analysis

Field Performance: The "Heavy Ester" Effect

In field trials, efficacy is a function of Attraction Intensity vs. Lure Longevity .

  • Scenario A: Short-Term Monitoring (24-48 Hours)

    • cis-3-Hexenyl Acetate outperforms due to high volatility creating a massive initial plume.

    • Result: Higher instantaneous trap catch.

  • Scenario B: Long-Term Control (2-4 Weeks)

    • cis-3-Hexenyl Acetate lures are depleted or require high-load rubber septa (100mg+).

    • cis-3-Hexenyl Levulinate maintains a steady release rate (Zero-Order kinetics approximation) without exhaustion.

    • Result: Levulinate achieves higher cumulative catch over 14+ days.

Target Species Specificity
  • Lepidoptera (Moths): Prefer Acetate.[6] The specific ORs in Helicoverpa spp. are highly tuned to the acetate group. Levulinate is a weak substitute here.

  • Hymenoptera (Vespids/Wasps): Vespula species are attracted to esters + acids. The hydrolysis of levulinate releases levulinic acid, which mimics rotting fruit.

    • Hypothesis: Levulinate is a superior lure for late-season "nuisance" wasps seeking carbohydrates.

  • Thysanoptera (Thrips): Levulinic acid is a known attractant. The ester acts as a dual lure.

Experimental Protocols (Self-Validating Systems)

To validate the efficacy of cis-3-Hexenyl levulinate in your specific application, use the following standardized protocols.

Protocol A: Release Rate Quantification (Gravimetric)

Objective: Confirm the "Slow-Release" hypothesis.

  • Preparation: Load Red Rubber Septa (chemically washed) with equimolar amounts (e.g., 1 mmol) of Acetate vs. Levulinate.

  • Aging: Place septa in a wind tunnel or fume hood at 25°C, 1 m/s airflow.

  • Measurement: Weigh septa on an analytical balance (±0.01 mg) at t=0, 24h, 72h, 7d, 14d.

  • Validation: Plot ln(Mass) vs. Time. The slope (

    
    ) for Levulinate must be significantly lower (flatter) than Acetate.
    
Protocol B: Field Bioassay (Randomized Complete Block Design)

Objective: Compare biological activity.[6][7][8]

  • Setup: Select a field site with known pest pressure (e.g., orchard or vineyard).

  • Treatments:

    • (A) Control (Hexane solvent)

    • (B) cis-3-Hexenyl Acetate (Standard, 10mg load)

    • (C) cis-3-Hexenyl Levulinate (Test, 10mg load)

    • (D) cis-3-Hexenyl Levulinate (High Load, 50mg - to compensate for lower volatility)

  • Trap Spacing: 20 meters between traps; 5 replicates per treatment.

  • Rotation: Rotate trap positions every 4 days to eliminate positional bias.

  • Data Collection: Count insects by Order/Species.

  • Statistical Analysis: ANOVA followed by Tukey’s HSD.

Visualizations

Diagram 1: Mechanism of Action & Hydrolysis Pathway

This diagram illustrates how the Levulinate ester functions as a "Pro-Attractant," breaking down into two active semiochemicals.

G Ester cis-3-Hexenyl Levulinate (Stable Reservoir) Hydrolysis Environmental/Enzymatic Hydrolysis Ester->Hydrolysis Slow Release Alcohol cis-3-Hexenol (Green Leaf Volatile) Hydrolysis->Alcohol Acid Levulinic Acid (Fermentation Cue) Hydrolysis->Acid Target1 Herbivores (Moths/Beetles) Alcohol->Target1 Primary Attractant Target2 Scavengers (Wasps/Thrips) Alcohol->Target2 Synergist Acid->Target2 Primary Attractant

Caption: The dual-action pathway where the stable Levulinate ester degrades into a GLV signal (Alcohol) and a feeding cue (Acid), broadening the target spectrum.

Diagram 2: Field Trial Workflow (Block Design)

A logical flow for executing the comparative study described in Protocol B.

FieldTrial cluster_Treatments Lure Preparation (Septa) Start Field Trial Initialization SiteSel Site Selection (High Pest Pressure) Start->SiteSel T1 Control (Solvent) SiteSel->T1 T2 Standard (Acetate 10mg) SiteSel->T2 T3 Test (Levulinate 10mg) SiteSel->T3 T4 Test High (Levulinate 50mg) SiteSel->T4 Deploy Deployment (Randomized Block Design) T1->Deploy T2->Deploy T3->Deploy T4->Deploy Monitor Monitoring Cycle (Every 4 Days) Deploy->Monitor Rotate Rotate Trap Positions (Eliminate Bias) Monitor->Rotate Count & ID Rotate->Monitor Repeat x4 Analysis Data Analysis (ANOVA + Tukey HSD) Rotate->Analysis End of Trial

Caption: Standardized Randomized Complete Block Design (RCBD) workflow for validating pheromone efficacy.

References

  • Zhang, A., et al. (2014). (Z)-3-hexenyl acetate and 1-undecanol increase male attraction to sex pheromone trap in Grapholita molesta.[6] ResearchGate. Link

  • Landolt, P. J., et al. (2013). Trapping Social Wasps (Hymenoptera: Vespidae) with Acetic Acid and Isobutanol. Journal of Economic Entomology. (Context for Acid/Alcohol synergy).
  • The Good Scents Company. (2023).[6] (Z)-3-hexenyl levulinate Physical Properties and Organoleptic Profile. Link

  • Reddy, G. V. P., & Guerrero, A. (2004). Interactions of insect pheromones and plant semiochemicals. Trends in Plant Science. (General reference for GLV synergy).
  • El-Sayed, A. M. (2023).[3] The Pherobase: Database of Insect Pheromones and Semiochemicals. (Reference for cis-3-hexenyl derivatives). Link

Sources

Comparative

Comparative Performance Guide: Catalytic Synthesis of cis-3-Hexenyl Levulinate

The following guide provides an in-depth technical analysis of catalytic strategies for synthesizing cis-3-hexenyl levulinate. It is designed for researchers requiring high-purity flavor/fragrance intermediates where ste...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of catalytic strategies for synthesizing cis-3-hexenyl levulinate. It is designed for researchers requiring high-purity flavor/fragrance intermediates where stereochemical integrity is paramount.

Executive Technical Summary

cis-3-Hexenyl levulinate (CAS 85554-70-7) is a high-value ester utilized in flavor and fragrance formulations for its unique "green," fruity, and slightly woody profile.[1] The synthesis involves the esterification of levulinic acid (a biomass-derived platform chemical) with cis-3-hexen-1-ol ("Leaf Alcohol").

The Core Challenge: The cis-3 double bond is chemically sensitive. Harsh acidic conditions or high temperatures typical of Fischer esterification can trigger:

  • Isomerization: Conversion to the thermodynamically more stable trans-2-hexenyl isomer, which drastically alters the odor profile (loss of "freshness").

  • Polymerization: Acid-catalyzed degradation of the olefinic moiety.

This guide compares three catalytic approaches: Biocatalysis (Lipase) , Solid Lewis Acids , and Homogeneous Organic Acids , evaluating them on yield, stereochemical retention, and process scalability.

Catalyst Performance Matrix

The following data synthesizes experimental baselines for cis-3-hexenyl esterification and analogous alkyl levulinate kinetics.

FeatureImmobilized Lipase (Novozym 435) Solid Lewis Acid (AlCl₃·6H₂O) Homogeneous Acid (p-TSA)
Primary Mechanism Interfacial Activation (Ping-Pong Bi-Bi)Lewis Acid CoordinationProtonation (Brønsted Acid)
Conversion/Yield >95% (High Specificity)92.5% (High Activity)~85-90% (Equilibrium Limited)
Stereo-Retention Excellent (~100% cis) Good (Risk at T > 100°C)Poor (Isomerization Risk)
Reaction Temp Mild (40–60 °C)Moderate (80–95 °C)High (Reflux, >100 °C)
Solvent System Solvent-free or n-HexaneSolvent-free or TolueneToluene (Azeotropic)
Reusability High (5–10 cycles w/ wash)High (Recyclable aqueous phase)None (Single use)
Purification Simple FiltrationPhase SeparationNeutralization/Washing

Analyst Note: While AlCl₃·6H₂O shows exceptional performance for hexyl levulinate (saturated analog), Lipase remains the superior choice for cis-3-hexenyl derivatives when olfactory purity is the critical quality attribute (CQA).

Detailed Methodologies & Mechanisms

A. The Precision Route: Enzymatic Catalysis (Novozym 435)

Rationale: Candida antarctica Lipase B (CALB) immobilized on acrylic resin (Novozym 435) operates under mild conditions, effectively eliminating thermal isomerization. It utilizes a "Ping-Pong Bi-Bi" mechanism where the enzyme forms an acyl-intermediate with levulinic acid before transferring it to the alcohol.

Experimental Protocol (Self-Validating)
  • Stoichiometry: Mix Levulinic Acid (10 mmol) and cis-3-Hexen-1-ol (12 mmol, 1.2 eq) in a 20 mL screw-cap vial.

  • Catalyst Loading: Add Novozym 435 (10-20 mg, ~1-2% w/w relative to substrates).

  • Water Control: Add 100 mg of activated 4Å Molecular Sieves (optional but recommended to shift equilibrium).

  • Incubation: Shake at 50 °C and 200 rpm for 12–24 hours.

  • Validation: Monitor via TLC (Hexane:EtOAc 8:2) or GC-FID. Disappearance of the acid peak indicates completion.

  • Work-up: Filter off the immobilized enzyme (save for reuse). Evaporate excess alcohol under reduced pressure.

Mechanistic Visualization: The following diagram illustrates the enzymatic pathway preventing side reactions.

LipaseMechanism cluster_conditions Conditions: 50°C, Neutral pH Enz Free Lipase (CALB) AcylEnz Acyl-Enzyme Intermediate Enz->AcylEnz + LA LA Levulinic Acid Water H₂O (Byproduct) AcylEnz->Water Release Product cis-3-Hexenyl Levulinate AcylEnz->Product + Alcohol Alcohol cis-3-Hexenol Product->Enz Regeneration

Caption: Ping-Pong Bi-Bi mechanism of CALB. The mild acyl-transfer avoids the carbocation formation responsible for double-bond migration.

B. The Green Industrial Route: Solid Lewis Acid (AlCl₃·6H₂O)

Rationale: Metal salt hydrates like AlCl₃[2]·6H₂O function as water-tolerant Lewis acids. Unlike traditional AlCl₃ (which reacts violently with water), the hexahydrate form is stable and creates a biphasic system, allowing the catalyst to be recovered in the aqueous phase while the ester remains in the organic phase.

Experimental Protocol
  • Stoichiometry: Mix Levulinic Acid (20 mmol) and cis-3-Hexen-1-ol (40 mmol, 2 eq).

  • Catalyst: Add AlCl₃·6H₂O (2 mmol, 10 mol%).

  • Reaction: Heat to 85 °C with magnetic stirring. Note: Do not exceed 95 °C to protect the cis-bond.

  • Time: Run for 6–8 hours.

  • Separation: Stop stirring. Allow the mixture to settle.

    • Top Layer: Product + Excess Alcohol.[3]

    • Bottom Layer: Catalyst dissolved in reaction water.

  • Purification: Decant the top layer. Wash with dilute NaHCO₃ to remove trace acid. Distill excess alcohol.

Reaction Pathway & Side Risks:

AcidPathway Reactants Levulinic Acid + cis-3-Hexenol Transition Tetrahedral Intermediate Reactants->Transition Lewis Acid Cat. MainProduct cis-3-Hexenyl Levulinate (Desired) Transition->MainProduct Kinetic Control (<90°C) SideProduct trans-2-Hexenyl Isomer (Off-Odor) Transition->SideProduct Thermodynamic Control (>100°C)

Caption: The critical bifurcation point. High temperatures drive the thermodynamic rearrangement to the trans-isomer.

Critical Analysis & Recommendations

Why "Green" Chemistry Matters Here

In the synthesis of cis-3-hexenyl esters, "Green Chemistry" is not just an environmental tag; it is a quality control necessity.

  • Solvent-Free Systems: Both Lipase and AlCl₃·6H₂O protocols can run solvent-free. This prevents solvent-assisted isomerization and simplifies downstream processing.

  • Selectivity: The cis-3 bond contributes a "grassy" note. The trans-2 isomer is "fatty" and "pungent." Even 5% isomerization can ruin the olfactory value of the batch.

Final Recommendation
  • For High-Value Fragrance Standards: Use Novozym 435 . The cost of the catalyst is offset by the elimination of purification steps required to remove isomers. The product is often "perfumery grade" directly after alcohol evaporation.

  • For Bulk Industrial Intermediates: Use AlCl₃·6H₂O . It offers a faster reaction rate and lower catalyst cost, provided the temperature is strictly controlled (<90 °C) to minimize isomerization.

References

  • Enzymatic Synthesis & Lipase Specificity

    • Title: Novozym 435: the “perfect” lipase immobilized bioc
    • Source: Catalysis Science & Technology (RSC), 2019.
    • URL:[Link]

  • Solid Acid Catalyst Performance (Hexyl Levulinate Analog)

    • Title: Effective Upgrading of Levulinic Acid into Hexyl Levulinate Using AlCl3·6H2O as a Catalyst.[2]

    • Source: MDPI Processes, 2023.
    • URL:[Link][4][5]

  • Heterogeneous Catalysis for Levulinates

    • Title: Esterification of Levulinic Acid with Different Alcohols Using Mesoporous Stannosilicates As the Catalyst.[6]

    • Source: ACS Omega, 2019.
    • URL:[Link]

  • Cis-3-Hexenol Chemistry & Applications: Title: Overview of cis-3-Hexenol and its Deriv

Sources

Validation

Comparative study of the stability of various cis-3-hexenyl esters

Executive Summary The cis-3-hexenyl moiety ("Leaf Alcohol" derivative) is a critical scaffold in flavor, fragrance, and semiochemical applications.[1][2][3] However, its stability is often compromised by two distinct vec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cis-3-hexenyl moiety ("Leaf Alcohol" derivative) is a critical scaffold in flavor, fragrance, and semiochemical applications.[1][2][3] However, its stability is often compromised by two distinct vectors: hydrolysis of the ester linkage and oxidation/isomerization of the unsaturation at the C3 position.[1]

This guide challenges the monolithic view of "stability."[1] Our comparative analysis reveals a dichotomy: while aromatic esters like cis-3-hexenyl salicylate offer superior resistance to hydrolysis in acidic media, aliphatic esters like cis-3-hexenyl acetate demonstrate superior resistance to atmospheric ozonolysis and oxidative radical attack.[1] This guide provides the kinetic data and experimental protocols necessary to select the correct ester for your specific formulation constraint.

The Stability Matrix: Comparative Analysis

We analyzed four distinct ester classes representing increasing steric bulk and electronic conjugation.

Ester CandidateCAS No.[1][4][5][6]Hydrolytic Stability (pH 4.[1]0)Oxidative Stability (Ozone/OH[1]•)Primary Degradation Risk
cis-3-Hexenyl Formate 33885-51-7Low High Rapid Hydrolysis
cis-3-Hexenyl Acetate 3681-71-8Moderate High Evaporation / Isomerization
cis-3-Hexenyl Benzoate 25152-85-6High Low Oxidative cleavage (Ozonolysis)
cis-3-Hexenyl Salicylate 65405-77-8Very High Moderate Transesterification
Hydrolytic Stability (The Ester Linkage)

In aqueous or protic formulations (e.g., topical creams, liquid pharmaceuticals), hydrolysis is the rate-limiting step for shelf life.[1]

  • Mechanism: Acid-catalyzed nucleophilic acyl substitution.[1]

  • Performance:

    • Formates: Highly unstable.[1] The lack of steric hindrance on the carbonyl carbon allows rapid water attack.[1]

    • Salicylates: The "Gold Standard" for stability.[1] The intramolecular hydrogen bond between the phenolic -OH and the carbonyl oxygen creates a "locked" conformation that shields the carbonyl from nucleophilic attack.[1] Furthermore, the steric bulk of the benzene ring hinders the approach of water molecules.[1]

    • Benzoates: Stable due to conjugation and steric bulk, but lacks the intramolecular stabilization of salicylates.[1]

Oxidative Stability (The Alkene Unsaturation)

In solid-state or high-surface-area applications (e.g., powder blends, air-exposed films), the C3=C4 double bond is the vulnerability.[1]

  • Mechanism: Electrophilic addition of atmospheric oxidants (Ozone, OH radicals) or auto-oxidation.[1]

  • Counter-Intuitive Finding: While Benzoates are chemically robust against hydrolysis, they are more reactive toward ozone than Acetates.[1]

    • Data Support: Gas-phase kinetic studies reveal that cis-3-hexenyl benzoate has a reaction rate coefficient with ozone significantly higher (

      
      ) compared to cis-3-hexenyl acetate (
      
      
      
      ).[1][6]
    • Reasoning: The aromatic ring in the benzoate acts as an electron donor, increasing the electron density of the system and potentially facilitating electrophilic attack on the alkene tail, or providing a secondary site for radical addition.[1]

Mechanistic Visualization

The following diagram illustrates the divergent degradation pathways based on environmental stress (pH vs. Oxidation).

degradation_pathways Ester cis-3-Hexenyl Ester Hydrolysis Hydrolysis (pH < 5) Ester->Hydrolysis + H2O Oxidation Oxidation / Ozonolysis Ester->Oxidation + O3 / OH• Isomer Isomerization (Acid/Thermal) Ester->Isomer H+ / u0394 Acid Carboxylic Acid (e.g., Salicylic Acid) Hydrolysis->Acid Alcohol cis-3-Hexenol ('Leaf Alcohol') Hydrolysis->Alcohol Aldehyde Propanal + Oxo-Esters Oxidation->Aldehyde Trans trans-2-Hexenyl Ester (Thermodynamic Sink) Isomer->Trans

Figure 1: Divergent degradation pathways.[1] Hydrolysis cleaves the molecule, while oxidation attacks the alkene chain.[1] Note that 'trans' isomers are thermodynamically favored over 'cis'.[1]

Validated Experimental Protocols

To validate these esters in your specific matrix, use the following self-validating protocols.

Accelerated Hydrolytic Stress Test

Objective: Determine half-life (


) in aqueous formulation.
  • Preparation: Prepare a buffer solution (Citrate-Phosphate, pH 4.[1]0) containing 10% acetonitrile (to ensure solubility).

  • Spiking: Add the target ester to a final concentration of 1 mM.

  • Internal Standard: Add Octyl Acetate (chemically similar but distinct retention time) at 1 mM. Crucial: This validates that loss of signal is degradation, not evaporation.[1]

  • Incubation: Seal in amber crimp-top vials. Incubate at 40°C and 60°C.

  • Sampling: Analyze aliquots at T=0, 24h, 72h, and 168h via GC-FID or HPLC-UV.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    yields
    
    
    .[1]
Oxidative Headspace Analysis (HS-GC-MS)

Objective: Detect oxidative cleavage products (Propanal) indicating double-bond failure.[1]

  • Matrix: Disperse 50 mg of ester onto an inert support (e.g., silica gel or cellulose pad) to maximize surface area.[1]

  • Exposure: Place in an environmental chamber at 25°C / 50% RH under ambient air (or controlled ozone atmosphere if available).

  • Sampling: At T=48h, transfer the support to a headspace vial.

  • Extraction: Heat vial to 60°C for 15 mins.

  • Analysis: Inject headspace into GC-MS (Splitless).

  • Marker Detection: Monitor for Propanal (m/z 58) and 3-Oxopropyl esters .[1] The appearance of these peaks confirms oxidative cleavage of the C3-C4 bond.[1]

Workflow Visualization

experimental_workflow cluster_0 Phase 1: Sample Prep cluster_1 Phase 2: Stress Testing cluster_2 Phase 3: Analysis Step1 Select Ester Candidate Step2 Spike Matrix + Int. Std (Octyl Acetate) Step1->Step2 Split Stress Vector Step2->Split PathA Hydrolysis: pH 4.0 / 60°C Split->PathA PathB Oxidation: High Surface Area / Air Split->PathB MethodA Liquid Injection GC-FID (Quantify Parent Loss) PathA->MethodA MethodB Headspace GC-MS (Detect Cleavage Products) PathB->MethodB

Figure 2: Analytical workflow for distinguishing between hydrolytic and oxidative instability.

Conclusion & Recommendations

  • For Acidic Cleaners/Bleach: Use cis-3-Hexenyl Salicylate .[1][4] Its "locked" phenolic structure provides exceptional resistance to hydrolysis.[1]

  • For Air Fresheners/Aerosols: Use cis-3-Hexenyl Acetate .[1][2] While it evaporates faster, it is kinetically slower to degrade via ozonolysis than the benzoate, preventing the formation of malodorous aldehydes in the air.[1]

  • For Long-term Storage: Avoid Formates entirely.[1] Store all cis-3-hexenyl esters under nitrogen to prevent the formation of peroxides at the C3 position.[1]

References

  • Atmospheric Oxidation Kinetics : "Gas-Phase Ozone Reaction Kinetics of a Series of cis-3-Hexenyl Esters under Simulated Atmospheric Conditions." Journal of Physical Chemistry A, 2013.[1]

  • Salicylate Stability : "Fragrance Ingredients: Hexenyl Salicylate CIS-3 Stability Profile." IFF Product Catalog.

  • General Ester Hydrolysis : "Kinetics and Mechanism of Acid Hydrolysis of Esters." Journal of the American Chemical Society.[1] (Foundational Chemical Principle).[1]

  • Isomerization Mechanisms : "Synthesis and sensory characterization of cis- and trans-3-hexenyl esters." Flavour and Fragrance Journal.

Sources

Comparative

Benchmarking the greenness of different synthetic routes to cis-3-Hexenyl levulinate

Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Subject: Sustainable Synthesis of Flavor & Fragrance Intermediates Executive Summary: The Green Imperat...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Subject: Sustainable Synthesis of Flavor & Fragrance Intermediates

Executive Summary: The Green Imperative

cis-3-Hexenyl levulinate (CAS 85554-70-7) is a high-value ester combining the "green," grassy notes of cis-3-hexenol (Leaf Alcohol) with the fixative properties of levulinic acid. While traditional esterification relies on mineral acids, this approach poses a specific chemical risk: isomerization of the sensitive cis-3 double bond to the thermodynamically stable (but olfactorily inferior) trans-2 isomer.

This guide benchmarks three synthetic routes, evaluating them not just on yield, but on Green Chemistry metrics (E-Factor, Atom Economy) and product integrity .

The Benchmarked Routes
  • Route A (Biocatalytic): Lipase-catalyzed esterification (Solvent-Free).

  • Route B (Heterogeneous): Solid Acid Catalysis (Amberlyst-15).

  • Route C (Baseline): Homogeneous Acid Catalysis (p-TSA/Toluene).

Comparative Analysis: Performance & Green Metrics

The following data consolidates experimental baselines from homologous levulinate ester syntheses, adapted for the specific constraints of the cis-3-hexenyl moiety.

Table 1: Green Metrics & Performance Benchmark
MetricRoute A: Biocatalytic (Recommended)Route B: Solid Acid (Scalable)Route C: Homogeneous Acid (Traditional)
Catalyst Candida antarctica Lipase B (Novozym 435)Amberlyst-15 (Sulfonated Resin)p-Toluenesulfonic Acid (p-TSA)
Reaction Temp 40–50 °C60–80 °C110 °C (Reflux)
Solvent None (Solvent-Free)Heptane or Toluene (Azeotropic)Toluene (Required for Dean-Stark)
Yield >95%85–90%90–95%
Isomer Purity >99.5% cis-3 ~95% cis-3 (Trace isomerization)<90% cis-3 (Significant isomerization)
E-Factor < 0.1 (Water is only byproduct)1.5 – 3.0 (Solvent loss/wash)> 15 (Acid neutralization waste)
Reusability High (>10 cycles)Moderate (Pore fouling)None (Single use)
Energy Intensity LowMediumHigh

Analyst Insight: While Route C offers high conversion, the harsh thermal and acidic conditions degrade the cis-3-hexenyl backbone. Route A is the superior choice for high-value fragrance applications where olfactory purity is paramount.

Detailed Experimental Protocols

Route A: Solvent-Free Enzymatic Synthesis (The "Gold Standard")

Best for: High-purity fragrance ingredients, Green Chemistry compliance.

Mechanism: The lipase acts via a "Ping-Pong Bi-Bi" mechanism. The serine residue in the active site is acylated by levulinic acid, releasing water. The cis-3-hexenol then attacks the acyl-enzyme intermediate to form the ester.

Protocol:

  • Charge: In a chemically resistant glass reactor, mix Levulinic Acid (1.0 eq) and cis-3-Hexenol (1.1 eq).

    • Note: Slight excess of alcohol drives equilibrium without requiring solvent.

  • Catalyst Addition: Add Novozym 435 (immobilized lipase B from C. antarctica) at 1–2% w/w relative to total substrate mass.

  • Incubation: Stir gently (150 rpm) at 45 °C for 12–24 hours.

    • Critical: Do not exceed 60 °C to prevent enzyme denaturation.

  • Water Removal: Apply mild vacuum (200 mbar) or add molecular sieves (3Å) after 4 hours to remove byproduct water and shift equilibrium.

  • Work-up: Filter off the immobilized enzyme (save for reuse).

  • Purification: The filtrate is typically >95% pure. Remove excess hexenol via mild vacuum distillation (bp ~156 °C) to obtain pure cis-3-Hexenyl levulinate (bp ~282 °C).

Route B: Heterogeneous Solid Acid Catalysis

Best for: Large-scale industrial production where enzyme cost is prohibitive.

Protocol:

  • Charge: Mix Levulinic Acid (1.0 eq) and cis-3-Hexenol (1.5 eq) in a reactor.

  • Catalyst: Add Amberlyst-15 (dry form) at 5% w/w.

  • Solvent (Optional but Recommended): Add Heptane to facilitate water removal via azeotrope, though solvent-free is possible under vacuum.

  • Reaction: Heat to 70 °C with stirring.

  • Monitoring: Monitor reaction via GC-FID. Stop immediately upon plateau to prevent acid-catalyzed isomerization of the alkene.

  • Work-up: Filter the resin. Wash the organic phase with saturated NaHCO₃ (to remove unreacted acid) and brine. Dry over MgSO₄ and distill.

Visualizing the Green Pathway

The following diagram illustrates the enzymatic pathway (Route A) compared to the traditional pathway, highlighting the "Green Gate" where waste and side reactions are eliminated.

GreenSynthesis cluster_inputs Feedstock cluster_process Catalytic Cycle cluster_output Outcome LA Levulinic Acid (Biomass Derived) Enz Lipase (Novozym 435) 45°C, Neutral pH LA->Enz Acid H2SO4 / p-TSA 110°C, pH < 1 LA->Acid CH cis-3-Hexenol (Natural/Synthetic) CH->Enz CH->Acid Inter Acyl-Enzyme Intermediate Enz->Inter Acylation Water Water (Byproduct) Enz->Water Prod cis-3-Hexenyl Levulinate (>99% Isomeric Purity) Acid->Prod Low Yield Waste Acid Waste & trans-2 Isomers Acid->Waste Side Reactions Inter->Prod Alcoholysis

Figure 1: Comparative process flow. The Green Path (Blue/Green) avoids the "Waste/Isomer" trap of the Red Path.

Critical Analysis & Troubleshooting

Why Avoid Sulfuric Acid?

In the presence of strong mineral acids and heat, the cis-3 double bond in hexenol can undergo a 1,3-hydride shift , migrating to the conjugated trans-2 position.

  • Impact: trans-2-Hexenyl esters have a "fatty," pungent odor compared to the fresh "cut grass" scent of cis-3.

  • Validation: A simple GC-MS run can detect this impurity. Look for a peak eluting just before the main product with a mass spectrum characteristic of the conjugated system.

Catalyst Reusability (Route A)

Novozym 435 is expensive but robust. To maximize lifecycle:

  • Wash: Rinse with 2-MeTHF or tert-butanol between runs to remove adsorbed polar substrates.

  • Dry: Store in a desiccator. Moisture accumulation degrades activity.

  • Limit: Do not use short-chain alcohols (Methanol/Ethanol) for cleaning, as they can strip the water layer essential for enzyme conformation.

References

  • Sheldon, R. A., & Woodley, J. M. (2018).[1] Role of Biocatalysis in Sustainable Chemistry. Chemical Reviews, 118(2), 801–838. Link

  • Yadav, G. D., & Borkar, I. V. (2009). Kinetic modeling of lipase catalyzed synthesis of isoamyl levulinate in solvent-free system. Industrial & Engineering Chemistry Research, 48(6), 2797-2804. Link

  • Badgujar, K. C., & Bhanage, B. M. (2015). Lipase catalyzed synthesis of pomological esters: Optimization and kinetic modeling. Korean Journal of Chemical Engineering, 32, 600–609. Link

  • The Good Scents Company. (n.d.). (Z)-3-hexen-1-yl levulinate (CAS 85554-70-7) Data Sheet. Link

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Safe Handling &amp; PPE for cis-3-Hexenyl Levulinate

CAS: 72928-52-0 Formula: C₁₁H₁₈O₃ Synonyms: (Z)-3-Hexenyl levulinate; (Z)-3-Hexen-1-yl 4-oxopentanoate Executive Safety Profile Senior Scientist Note: While cis-3-Hexenyl levulinate is utilized in flavor and fragrance ap...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 72928-52-0 Formula: C₁₁H₁₈O₃ Synonyms: (Z)-3-Hexenyl levulinate; (Z)-3-Hexen-1-yl 4-oxopentanoate

Executive Safety Profile

Senior Scientist Note: While cis-3-Hexenyl levulinate is utilized in flavor and fragrance applications (implying a degree of safety in final consumer formulations), handling the pure, concentrated substance in a research setting requires distinct precautions.

Unlike its lighter analogs (e.g., cis-3-hexenyl acetate), this molecule is a high-boiling ester (BP ~282°C) with a high flash point (~119°C). The primary risks are not flammability, but contact dermatitis, ocular irritation, and potential sensitization upon repeated exposure. Treat this material as a Class IIIB Combustible Liquid and a potential organic irritant.

Risk Assessment & Hazard Identification

Before selecting PPE, we must understand the "Why." This table synthesizes physical properties with occupational risks.[1]

ParameterData PointOperational Implication
Flash Point ~119°C (247°F)Low Fire Risk. Standard ambient handling is safe from ignition. Caution required only if heating >100°C.
Vapor Pressure Low (<0.01 mmHg @ 25°C)Low Inhalation Risk. Fume hood is recommended but not critical for cold transfers. Mandatory if heated.
Reactivity Ester / Ketone functionalityIncompatible with Oxidizers. Avoid contact with strong acids/bases (hydrolysis risk).
Toxicology Read-Across (Esters)Irritant. Likely to cause reversible skin/eye irritation. Potential sensitizer (structural alert).
Personal Protective Equipment (PPE) Matrix

Standard Laboratory Practice (SLP) is insufficient for bulk handling. Use this matrix to select gear based on your specific operation.

A. Hand Protection (Gloves)

The Science: Esters can swell or permeate natural rubber latex. Nitrile is the standard for incidental contact, but thickness matters.

  • Standard Protocol (Analytical/Small Scale):

    • Material: Nitrile Rubber (NBR).

    • Thickness: Minimum 0.11 mm (4-5 mil).

    • Action: Change immediately upon splash.

  • Enhanced Protocol (Bulk Transfer/Spill Cleanup):

    • Material: Laminate film (e.g., Silver Shield™) or Heavy Gauge Nitrile (0.38 mm+).

    • Reasoning: Provides permeation breakthrough times >480 mins for ketones/esters.

B. Eye & Face Protection[1][2][3][4]
  • Standard: Safety Glasses with side shields (ANSI Z87.1).

  • Required for Pouring/Heating: Chemical Splash Goggles (indirect venting).

    • Why: Levulinates are oily liquids. A splash into the eye is difficult to rinse due to lipophilicity (water insolubility).

C. Respiratory Protection[5]
  • Ambient Temp: Not required if ventilation >10 air changes/hour.

  • Heated/Aerosolized: NIOSH-approved respirator with Organic Vapor (OV) cartridges (Black band).

Decision Logic: PPE Selection Workflow

This logic gate ensures you do not over-spec or under-spec your safety gear.

PPE_Decision_Tree Start START: Define Operation Check_Temp Is the chemical heated or aerosolized? Start->Check_Temp Check_Vol Volume > 100mL or Active Pouring? Check_Temp->Check_Vol No (Ambient) Level_3 LEVEL 3: ADVANCED Fume Hood (Mandatory), Face Shield + Goggles, Laminate/Heavy Nitrile Gloves Check_Temp->Level_3 Yes (>50°C) Level_1 LEVEL 1: BASIC Lab Coat, Safety Glasses, Nitrile Gloves (4 mil) Check_Vol->Level_1 No (<100mL) Level_2 LEVEL 2: INTERMEDIATE Splash Goggles, Lab Coat, Double Nitrile Gloves Check_Vol->Level_2 Yes (>100mL)

Figure 1: Operational decision tree for selecting appropriate PPE based on thermal conditions and scale of handling.

Operational Protocols
Protocol A: Safe Weighing & Transfer (Viscous Liquid)

cis-3-Hexenyl levulinate can be slightly viscous and oily. Standard pipetting often leads to dripping.

  • Preparation: Place a chemically resistant tray (polypropylene) under the balance.

  • Tool Selection: Use a Positive Displacement Pipette or a glass pasteur pipette. Avoid air-displacement pipettes as the liquid's viscosity may cause inaccuracy and dripping.

  • Transfer:

    • Do not pour from the stock bottle if >500mL. Decant into a smaller beaker first.

    • Technique: Touch the pipette tip to the side of the receiving vessel to break surface tension and prevent "stringing" of the liquid.

  • Decontamination: Wipe the bottle threads with a Kimwipe dampened in Ethanol (the substance is soluble in alcohol, insoluble in water) before recapping.

Protocol B: Emergency Spill Response (< 500 mL)
  • Isolate: Alert nearby personnel.

  • PPE Up: Don splash goggles and double nitrile gloves.

  • Contain: Apply an inert absorbent (Vermiculite or Sand).

    • Note: Do not use combustible materials like sawdust.

  • Clean: Scoop absorbed material into a hazardous waste bag.

  • Wash: Scrub the surface with Ethanol or Isopropanol first (to solubilize the ester), then follow with soap and water. Water alone will just smear the oily residue.

Disposal & Environmental Compliance

Do not dispose of via sink/drain. This material is an organic ester and must be treated as chemical waste.

  • Waste Stream: Organic Solvents (Non-Halogenated).

  • Method: Incineration.

  • Container: High-Density Polyethylene (HDPE) or Glass.

  • Labeling: Must be labeled with full chemical name. Do not use abbreviations like "C3HL."

References
  • The Good Scents Company. (n.d.). (Z)-3-hexen-1-yl levulinate Physical Properties and Safety. Retrieved February 4, 2026, from [Link]

  • National Center for Biotechnology Information (PubChem). (n.d.). Compound Summary: Levulinic acid esters. Retrieved February 4, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. Retrieved February 4, 2026, from [Link]

Sources

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